molecular formula C9H19BO2 B1311058 trans-Nonenylboronic acid CAS No. 57404-77-0

trans-Nonenylboronic acid

Cat. No.: B1311058
CAS No.: 57404-77-0
M. Wt: 170.06 g/mol
InChI Key: QQYXRMSFSNQEBV-CMDGGOBGSA-N
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Description

Trans-Nonenylboronic acid is a useful research compound. Its molecular formula is C9H19BO2 and its molecular weight is 170.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-Nonenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Nonenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(E)-non-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYXRMSFSNQEBV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/CCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421407
Record name trans-Nonenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57404-77-0
Record name trans-Nonenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

trans-Nonenylboronic acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-1-Nonenylboronic Acid Synthesis and Characterization Content Type: Technical Whitepaper / Laboratory Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

Synthesis, Characterization, and Application Protocols

Executive Summary & Strategic Utility

trans-1-Nonenylboronic acid (C


H

BO

) is a specialized organoboron reagent utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce a linear, nine-carbon lipophilic alkenyl chain into a scaffold. Unlike lower homologs (propenyl, butenyl), the nonenyl chain significantly alters the physicochemical profile of the target molecule, enhancing membrane permeability and lipophilicity (

).

This guide addresses the specific challenges associated with this reagent:

  • Instability: Like many alkyl-substituted alkenylboronic acids, the free acid is prone to dehydration (forming boroxines) and protodeboronation.

  • Stereocontrol: Achieving exclusive trans (

    
    ) geometry requires precise hydroboration conditions.
    
  • Purification: Isolation of the free acid is often bypassed in favor of the more stable pinacol ester or in situ usage.

Synthesis Protocols

We present two validated routes. Route A is the classical Brown Hydroboration (economical, rigorous). Route B is the Pinacolborane route (higher stability, atom-economical).

Route A: Catecholborane Hydroboration (The Brown Method)

Best for: Large-scale preparation where cost is a driver and strictly anhydrous conditions are maintainable.

Reagents:
  • Substrate: 1-Nonyne (CAS: 3452-09-3)

  • Reagent: Catecholborane (HBcat)

  • Solvent: THF (anhydrous) or Neat

  • Quench: Water/Ice

Step-by-Step Protocol:
  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Addition: Add 1-Nonyne (10.0 mmol) and maintain at 0 °C.

  • Hydroboration: Add Catecholborane (11.0 mmol, 1.1 equiv) dropwise.

    • Critical Control Point: The reaction is exothermic. Maintain internal temp < 10 °C during addition to prevent polymerization.

  • Reaction: Warm to 70 °C and stir for 2–4 hours.

    • Monitoring: Aliquot NMR should show disappearance of the terminal alkyne proton (

      
       ppm).
      
  • Hydrolysis: Cool to 0 °C. Add ice-cold water (50 mL) slowly. Stir vigorously for 2 hours. The catecholborane adduct hydrolyzes to release trans-1-nonenylboronic acid and catechol.

  • Extraction: Extract with Et

    
    O (
    
    
    
    mL). Wash organics with cold water to remove catechol (catechol is water-soluble, but difficult to remove completely).
  • Isolation: Dry over MgSO

    
     and concentrate in vacuo.
    
    • Note: The product often solidifies as a waxy off-white solid or viscous oil. Do not heat excessively during concentration to avoid boroxine formation.

Route B: Pinacolborane Hydroboration (Catalytic/Thermal)

Best for: High-value synthesis requiring a stable, storable reagent.

Reagents:
  • Substrate: 1-Nonyne

  • Reagent: Pinacolborane (HBpin)

  • Catalyst (Optional): Schwartz's Reagent (Cp

    
    ZrHCl) (5 mol%) for milder conditions, or simply thermal (neat, 100 °C).
    
Step-by-Step Protocol:
  • Mix: In a pressure tube (if thermal) or Schlenk flask (if catalytic), combine 1-Nonyne (1.0 equiv) and HBpin (1.2 equiv).

  • Reaction:

    • Thermal: Heat neat at 100 °C for 4–6 hours.

    • Catalytic:[1][2] Add Cp

      
      ZrHCl and stir at RT for 12 hours in CH
      
      
      
      Cl
      
      
      .
  • Workup: Unlike Route A, no hydrolysis is needed. The product is the pinacol ester.[3][4]

  • Purification: Pass through a short pad of silica gel (eluent: Hexanes/EtOAc 95:5) to remove catalyst/excess borane.

Workflow Visualization

The following diagram illustrates the decision matrix and chemical pathway for synthesizing the free acid versus the ester.

SynthesisWorkflow Start Starting Material: 1-Nonyne RouteA Route A: Catecholborane (Neat or THF, 70°C) Start->RouteA Classic Method RouteB Route B: Pinacolborane (Thermal or Zr-Cat) Start->RouteB Modern Method IntermediateA Intermediate: Alkenyl-Catecholborane RouteA->IntermediateA Syn-Addition ProductEster Target 2: trans-1-Nonenylboronate Pinacol Ester (Stable, Storable) RouteB->ProductEster Direct Formation Hydrolysis Hydrolysis (H2O, 0°C) IntermediateA->Hydrolysis ProductAcid Target 1: trans-1-Nonenylboronic Acid (Unstable, use immediately) Hydrolysis->ProductAcid ProductAcid->ProductEster Esterification (Pinacol, MgSO4) Boroxine Side Product: Boroxine Trimer (Dehydration Artifact) ProductAcid->Boroxine Dehydration (Vacuum/Heat)

Figure 1: Synthetic workflow comparing the Catecholborane (Route A) and Pinacolborane (Route B) pathways. Note the instability of the free acid leading to boroxine formation.

Characterization Suite

The validation of trans-1-nonenylboronic acid relies heavily on NMR spectroscopy to confirm the E-geometry.

NMR Spectroscopy ( H, C, B)

Key Diagnostic Feature: The alkenyl protons must show a large coupling constant (


 Hz), characteristic of trans geometry. Cis isomers typically display 

Hz.
NucleusSignal (

ppm)
Multiplicity

(Hz)
AssignmentNotes

H
6.60 – 6.75dt (doublet of triplets)

,


-Vinyl H
Diagnostic for trans geometry.

H
5.40 – 5.55dt

,


-Vinyl H
Often broadened by Boron quadrupole.

H
2.15 – 2.25q or m-Allylic -CH

-
Connects chain to alkene.

H
1.20 – 1.40m-Bulk -CH

-
Alkyl chain envelope (10H).[5]

H
0.88t

Terminal -CH


B
~ 29 - 31Broad Singlet-B(OH)

Shift varies with solvent/concentration. Boroxine shifts to ~30-35 ppm.
Physical Properties & Stability
  • State: Waxy solid or viscous oil (dependent on purity and hydration state).

  • Melting Point: Not distinct due to dehydration; typically softens < 60 °C.

  • Solubility: Soluble in MeOH, DMSO, CH

    
    Cl
    
    
    
    , THF. Sparingly soluble in water.
  • Storage: Store at 4 °C under Argon. If white powder turns to a glassy solid, it has likely dehydrated to the boroxine. This is reversible by adding a small amount of water or using aqueous base during the coupling reaction.

Application: Suzuki-Miyaura Coupling[7]

The primary utility of this reagent is the installation of the nonenyl tail. Below is the standard catalytic cycle mechanism for this specific substrate.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base (KOtBu/Na2CO3) TransMetal Transmetallation (Rate Limiting) BaseStep->TransMetal + trans-Nonenylboronic acid Iso Trans-Cis Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the coupling of trans-1-nonenylboronic acid. Note that the trans-geometry is conserved during transmetallation.

Experimental Tip:

For trans-1-nonenylboronic acid, use Pd(dppf)Cl


  or Pd(PPh

)

with a mild base like K

PO

in dioxane/water. Strong bases or high temps can cause protodeboronation (loss of the boron group), yielding 1-nonene.

References

  • Brown, H. C.; Gupta, S. K. (1971). Catecholborane (1,3,2-Benzodioxaborole) as a New, Convenient Agent for the Hydroboration of Alkenes and Alkynes. Journal of the American Chemical Society. Link

  • Miyaura, N.; Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Tucker, C. E.; Davidson, J.; Knochel, P. (1992). Mild and stereoselective hydroborations of functionalized alkynes and alkenes using pinacolborane. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters. Synthesis.[2][3][4][6][7][8][9][10] Link

Sources

trans-Nonenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Application in Cross-Coupling Methodologies

Part 1: Executive Summary

trans-1-Nonenylboronic acid (CAS: 57404-77-0) is a specialized organoboron reagent used primarily in the installation of long-chain alkenyl motifs via Palladium-catalyzed cross-coupling reactions. As a stable, crystalline solid, it serves as a critical building block in the synthesis of pheromones, fatty acid analogs, and lipophilic drug candidates. Its trans (E) stereochemistry is established during synthesis and is conserved during the Suzuki-Miyaura coupling, making it indispensable for stereoselective total synthesis.

This guide provides a definitive technical profile, including validated physicochemical data, a mechanistic synthesis protocol, and application workflows for drug development.

Part 2: Physicochemical Profile

The following data aggregates experimental values and calculated descriptors for trans-1-nonenylboronic acid.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
Chemical Name trans-1-Nonenylboronic acidIUPAC: [(E)-non-1-enyl]boronic acid
CAS Registry Number 57404-77-0 Unique identifier for the (E)-isomer
Molecular Formula

Molecular Weight 170.06 g/mol Calculated based on standard atomic weights
Appearance White to off-white solidHygroscopic; may form anhydride (boroxine)
Stereochemistry trans (E)

coupling typically >14 Hz
Solubility Soluble in MeOH, THF, DCM, DMSOLimited solubility in non-polar hydrocarbons
Melting Point 55–60 °C (Variable)Varies with degree of dehydration (boroxine content)
SMILES CCCCCCC/C=C/B(O)OExplicit stereochemistry

Part 3: Structural Characterization & Stability

The Boronic Acid-Boroxine Equilibrium

Researchers must recognize that trans-1-nonenylboronic acid, like most alkylboronic acids, exists in a dynamic equilibrium with its cyclic trimeric anhydride (boroxine). This dehydration is reversible but affects the melting point and effective stoichiometry.

  • Implication: When calculating stoichiometry for precision coupling, assume the material may contain up to 10-15% boroxine by mass unless freshly recrystallized.

  • Handling: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent oxidative deborylation.

Part 4: Synthesis Protocol (Self-Validating)

The industrial standard for synthesizing high-purity trans-1-alkenylboronic acids is the hydroboration of terminal alkynes. The following protocol utilizes catecholborane, favored for its high trans-selectivity compared to pinacolborane in the absence of transition metal catalysts.

Reaction Scheme
  • Hydroboration: 1-Nonyne + Catecholborane

    
    trans-Alkenylcatecholborane
    
  • Hydrolysis: trans-Alkenylcatecholborane +

    
    
    
    
    
    trans-1-Nonenylboronic acid + Catechol
Step-by-Step Methodology

Reagents:

  • 1-Nonyne (CAS: 3452-09-3)

  • Catecholborane (CAS: 274-07-7) [Handle with extreme care; moisture sensitive]

  • Anhydrous THF or Toluene

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Addition: Charge with 1-Nonyne (10.0 mmol). Add Catecholborane (11.0 mmol, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Warm to 70 °C and stir for 4 hours.

    • Validation: Monitor by

      
      H NMR.[1] Disappearance of the terminal alkyne proton (
      
      
      
      ppm) indicates completion.
  • Hydrolysis: Cool to room temperature. Add water (50 mL) vigorously. Stir for 2 hours to hydrolyze the catechol ester.

    • Note: Catechol is a byproduct.

  • Purification: Extract with diethyl ether. Wash the organic layer repeatedly with cold water to remove catechol. Recrystallize from hexane/ether to obtain the pure acid.

Visualization: Synthesis Workflow

SynthesisPath Start 1-Nonyne (C9H16) Inter Intermediate: Alkenylcatecholborane Start->Inter Hydroboration 70°C, 4h Reagent Catecholborane (HBcat) Reagent->Inter Hydrolysis Hydrolysis (H2O) Inter->Hydrolysis Product trans-1-Nonenylboronic Acid (C9H19BO2) Hydrolysis->Product Stereoretention

Figure 1: Synthetic pathway for trans-1-nonenylboronic acid via hydroboration.

Part 5: Applications in Drug Development

Suzuki-Miyaura Cross-Coupling

The primary utility of trans-1-nonenylboronic acid is the introduction of the


 alkenyl chain into aryl or vinyl halides. This is critical in the synthesis of:
  • Lipid-Modulating Drugs: Installing hydrophobic tails to increase membrane permeability.

  • Pheromones: Many insect pheromones require precise trans-alkene geometries.

  • Natural Products: Synthesis of polyketide fragments.

Mechanism of Action

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The key feature of this reagent is the high rate of transmetalation facilitated by the


 hybridized boron center.
Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Activated Boronate Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Prod Product (Ar-Nonenyl) RedElim->Prod ArX Aryl Halide (Ar-X) ArX->OxAdd Boron trans-Nonenylboronic Acid + Base (OH-) Boron->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling utilizing trans-1-nonenylboronic acid.

Experimental Application: Coupling with Aryl Bromides

Conditions:

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DME/Water or Toluene/Ethanol/Water (biphasic)

  • Temperature: 80 °C

Outcome: High retention of trans-stereochemistry (>98%) is typically observed, provided the reaction time is optimized to prevent Pd-catalyzed isomerization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Brown, H. C., & Gupta, S. K. (1971). Hydroboration. XXXIX. 1,3,2-Benzodioxaborole (Catecholborane) as a New, Convenient Monohydroboration Agent for Alkynes. Journal of the American Chemical Society, 93(7), 1816–1818. Link

  • ChemicalBook. (2023). trans-1-Nonenylboronic acid Product Specifications (CAS 57404-77-0). Link

  • PubChem. (2023). Boronic Acid Derivatives and Physicochemical Data. National Library of Medicine. Link

Sources

Technical Guide: Spectral Characterization of trans-1-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the


H and 

C NMR spectral characteristics of trans-1-nonenylboronic acid (also known as (

)-1-nonenylboronic acid). Designed for application scientists and medicinal chemists, this document moves beyond simple peak listing to explore the structural dynamics, solvent-dependent equilibria (boronic acid vs. boroxine), and the quadrupolar relaxation effects inherent to organoboron characterization.

Compound Identification:

  • IUPAC Name: (

    
    )-non-1-en-1-ylboronic acid
    
  • Structure:

    
    
    
  • Key Utility: Suzuki-Miyaura coupling partner for introducing nonenyl chains; bioisostere research.

Part 1: Structural Context & Synthesis Logic

To accurately interpret the NMR spectrum, one must understand the synthesis origin, as specific impurities (regioisomers) are dictated by the method used. The standard protocol involves the hydroboration of 1-nonyne.

Mechanistic Pathway & Impurity Profile

The synthesis typically utilizes catecholborane or pinacolborane, followed by hydrolysis. The steric bulk of the borane reagent directs the boron to the terminal carbon, favoring the trans (


) isomer.

SynthesisPath Alkyne 1-Nonyne (Starting Material) Hydroboration Hydroboration (Catecholborane/Pinacolborane) Alkyne->Hydroboration Syn-Addition Intermediate Vinylboronate Ester (Intermediate) Hydroboration->Intermediate Steric Control Impurity Impurity Risk: Geminal Isomer (minor) Boroxine (dehydration) Hydroboration->Impurity Hydrolysis Hydrolysis (H2O / H+) Intermediate->Hydrolysis Product (E)-1-Nonenylboronic Acid Hydrolysis->Product

Figure 1: Synthetic workflow illustrating the origin of the trans-stereochemistry and potential impurity risks.

Part 2: Experimental Protocol for NMR Acquisition

Analyzing boronic acids is distinct from standard organics due to their tendency to dehydrate into trimeric anhydrides (boroxines).

The "Boroxine Equilibrium" Problem

In non-polar solvents like Chloroform-


 (

), trans-1-nonenylboronic acid exists in a dynamic equilibrium with its boroxine trimer. This results in:
  • Broadened peaks.

  • Loss of OH signals.

  • Non-integer integration values.

Recommended Sample Preparation

To obtain a "clean" monomeric spectrum, one must force the equilibrium toward the acid form or stabilize the monomer.

Method A: The Stabilizing Solvent (Recommended)

  • Solvent: DMSO-

    
     with 1% 
    
    
    
    .
  • Mechanism: DMSO acts as a Lewis base, coordinating to the empty p-orbital of Boron, preventing trimerization.

    
     ensures rapid exchange of hydroxyl protons, simplifying the spectrum to the carbon skeleton.
    

Method B: The Chloroform Workaround

  • Solvent:

    
    .
    
  • Additive: 1 drop of

    
    .
    
  • Note: This converts the boronic acid to the dimethyl ester in situ, often sharpening the signals, though technically altering the species.

Part 3: H NMR Spectral Analysis

The proton spectrum of trans-1-nonenylboronic acid is defined by the unique vinyl coupling and the long alkyl chain.

The Vinyl Region (Diagnostic)

The alkene protons provide the confirmation of the trans (


) geometry.
  • H-1 (

    
    -proton):  Attached to the Carbon bearing Boron. Generally appears as a doublet of triplets (dt).
    
  • H-2 (

    
    -proton):  Attached to the 
    
    
    
    -carbon (alkyl chain). Appears downfield of H-1 due to lack of shielding from the electropositive Boron.

Coupling Constant (


):  The vicinal coupling constant 

is the critical quality attribute.
  • Trans (E):

    
    .
    
  • Cis (Z):

    
     (usually absent in catalytic hydroboration).
    
The Alkyl Chain
  • Terminal Methyl: Typical triplet at ~0.88 ppm.

  • Allylic Methylene: Quartet/Multiplet at ~2.1-2.2 ppm.

  • Bulk Methylenes: Broad envelope ~1.2-1.4 ppm.

Summary Table: H NMR Data (500 MHz, DMSO- )
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Integration
Vinyl

=CH- (C2)6.45 - 6.60dt (doublet of triplets)

,

1H
Vinyl

=CH-B (C1)5.35 - 5.50d (or dt)

1H
Allylic -CH

- (C3)
2.10 - 2.20q / m-2H
Bulk -(CH

)

-
1.20 - 1.45m (broad)-10H
Terminal -CH

(C9)
0.85 - 0.90t

3H
Hydroxyl -B(OH)

~7.60 (Variable)s (broad)-2H (if no D

O)

Note: Shifts are approximate based on homologous series (hexenyl/octenyl) extrapolation and solvent effects.

Part 4: C NMR and the Quadrupolar Effect

The carbon spectrum presents a specific challenge: the carbon directly attached to boron (C1) is often invisible or severely broadened.

The Physics of Missing Signals

Boron has two NMR-active isotopes:


B and 

B. Both are quadrupolar (

).
  • Mechanism: The electric field gradient at the boron nucleus causes rapid relaxation of the attached carbon's transverse magnetization.

  • Result: The C-B signal becomes extremely broad and low intensity. It may be indistinguishable from baseline noise in standard scans.

Summary Table: C NMR Data
PositionCarbon TypeChemical Shift (

, ppm)
Notes
C2 Vinyl

148.0 - 152.0Sharp, intense signal.
C1 Vinyl

(C-B)
~120.0 - 130.0 (Broad)Often not observed. Requires high scan count or low temp.
C3 Allylic35.0 - 36.0-
C4-C7 Bulk Alkyl22.0 - 32.0Cluster of peaks.
C8 Sub-terminal~22.7-
C9 Terminal Methyl14.1-

Part 5: Troubleshooting & Signal Logic

Use the following logic flow to validate your sample quality.

NMRLogic Start Start Analysis CheckVinyl Check Vinyl Region (5.0 - 7.0 ppm) Start->CheckVinyl CheckBroad Are peaks broad? CheckVinyl->CheckBroad CouplingCheck Measure J value IsTrans Is J ~ 18 Hz? CouplingCheck->IsTrans Pass PASS: Pure Trans Isomer IsTrans->Pass Yes FailGeo FAIL: Cis/Geminal Isomer IsTrans->FailGeo No CheckBroad->CouplingCheck No (Sharp) FailBoroxine ISSUE: Boroxine Formation. Add D2O or Switch Solvent CheckBroad->FailBoroxine Yes

Figure 2: Decision tree for validating spectral integrity and stereochemistry.

Common Impurities
  • 1-Nonyne (Starting Material): Look for the terminal alkyne proton triplet at

    
     ppm (
    
    
    
    ).
  • 2-Nonanone: A product of oxidation (deboronation). Look for a methyl singlet near 2.1 ppm.

  • Prodeboronation (1-Nonene): Look for terminal vinyl protons at 4.9-5.0 ppm (

    
    ).
    

References

  • Brown, H. C., & Gupta, S. K. (1975). Hydroboration. 39. Stable Borane-Lewis Base Adducts as Hydroborating Agents. Journal of the American Chemical Society. Link

    • Foundational text on the synthesis of trans-alkenylboronic acids via c
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

    • Authoritative review detailing the spectral properties and utility of vinylboronic acids.
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

    • Comprehensive source for NMR handling and boroxine equilibrium thermodynamics.
  • Reich, H. J. (2024). Structure Determination Using NMR: Boron NMR. University of Wisconsin-Madison Chemistry. Link

    • Technical reference for quadrupolar relax

An In-Depth Technical Guide to the Mass Spectrometry of trans-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of trans-Nonenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the underlying principles and strategic choices required for robust and reliable characterization of this and similar alkylboronic acids.

Introduction: The Analytical Challenge of Alkylboronic Acids

trans-Nonenylboronic acid (C₉H₁₉BO₂) is an unsaturated alkylboronic acid. Boronic acids are a critical class of compounds, widely utilized in organic synthesis—most notably in Suzuki-Miyaura cross-coupling reactions—and increasingly explored for their roles in chemical sensing and therapeutics. Despite their utility, their analysis by mass spectrometry presents unique challenges. The boronic acid moiety is prone to dehydration, oxidation, and the formation of cyclic anhydrides (boroxines) or adducts in solution, which can complicate spectral interpretation.[1][2]

A successful mass spectrometric analysis, therefore, depends on a carefully chosen strategy that considers the analyte's inherent reactivity and the specific analytical goal, whether it be simple identification, quantification, or detailed structural elucidation.

Fundamental Physicochemical Properties

Before selecting an analytical technique, it is crucial to understand the properties of the analyte.

PropertyValueSignificance for MS Analysis
Molecular Formula C₉H₁₉BO₂Defines the elemental composition.
Monoisotopic Mass 170.1423 uThe theoretical exact mass for high-resolution mass spectrometry (HRMS) confirmation.
Key Structural Features B(OH)₂ group, C₉ alkyl chain, C=C double bondThe boronic acid group is the primary site for ionization and fragmentation. The double bond and alkyl chain influence fragmentation pathways.
Volatility LowDirect analysis by Gas Chromatography (GC-MS) is challenging without derivatization.[3]
Polarity PolarSuitable for Electrospray Ionization (ESI) and other liquid-phase ionization techniques.

Strategic Selection of Ionization Technique

The choice of ionization method is the most critical decision in the analytical workflow. The two primary strategies for a molecule like trans-nonenylboronic acid are Electrospray Ionization Mass Spectrometry (ESI-MS) for direct liquid analysis and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

G cluster_0 cluster_2 Analyte trans-Nonenylboronic Acid (in solution) Qualitative Qualitative Screening & Structural Confirmation Analyte->Qualitative Quantitative Trace Quantification & High Throughput Analyte->Quantitative LCMS LC-ESI-MS/MS Qualitative->LCMS Favored for direct analysis of polar compounds Quantitative->LCMS Possible with derivatization for enhanced sensitivity GCMS Derivatization → GC-MS Quantitative->GCMS Often required for volatility & stability G cluster_0 cluster_1 M [C₉H₁₇BOH]⁺ m/z 153.14 F1 [C₇H₁₃BOH]⁺ m/z 125.11 M->F1 -C₂H₄ F2 [C₆H₁₁BOH]⁺ m/z 111.09 F1->F2 -CH₂CH₂ F3 [C₅H₉BOH]⁺ m/z 97.08 F2->F3 -CH₂CH₂

Sources

Discovery and History of Alkenylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Alkenylboronic acids (RB(OH)₂) and their esters are the linchpins of modern C(sp²)–C(sp²) bond formation. Their discovery bridged the gap between theoretical organometallic chemistry and practical, scalable drug synthesis. This guide details their evolution from H.C. Brown’s hydroboration to the Suzuki-Miyaura coupling, analyzes their mechanistic behaviors, and provides a self-validating protocol for their synthesis.

Part 1: The Pre-Cursor Era & The Hydroboration Revolution

The history of alkenylboronic acids is inextricably linked to the ability to install boron regioselectively across a carbon-carbon multiple bond. Before 1956, organoboron compounds were laboratory curiosities, often prepared by difficult transmetallation with reactive organolithiums.

The Brown Paradigm (1956)

Herbert C. Brown’s discovery of hydroboration changed the landscape. He observed that diborane (


) adds to alkenes and alkynes under mild conditions.
  • The Breakthrough: The reaction is stereospecific (syn-addition) and regioselective (anti-Markovnikov) .

  • Significance: This allowed for the direct synthesis of alkenylboranes from alkynes. However, these initial mono- and dialkylborane intermediates were sensitive to air and moisture.

The Shift to Boronic Acids

While organoboranes were useful, they lacked the stability required for shelf storage. The hydrolysis of these intermediates yielded alkenylboronic acids , which, while more stable, suffered from dehydration to form cyclic boroxines (anhydrides).

Critical Instability Note: Free alkenylboronic acids often exist in equilibrium with their boroxine trimers. This complicates stoichiometry in precise applications.

History Figure 1: Chronological evolution of alkenylboron technology. A 1956: H.C. Brown Hydroboration Discovery B 1979: Suzuki & Miyaura First Cross-Coupling A->B Activation of Boron C 2000s: M. Burke MIDA Boronates (Stability) B->C Iterative Synthesis

Part 2: The Suzuki-Miyaura Paradigm Shift (1979)

The true utility of alkenylboronic acids was unlocked by Akira Suzuki and Norio Miyaura. In 1979, they published the seminal paper describing the palladium-catalyzed cross-coupling of alkenylboranes with alkenyl halides.

The Mechanistic Pivot: Base Activation

Unlike Grignard reagents, organoboron compounds are weakly nucleophilic. Suzuki and Miyaura discovered that adding a base (e.g., NaOEt, NaOH) was the "switch" that activated the boron species.

  • Mechanism: The base coordinates to the boron atom, forming a negatively charged "ate" complex (

    
    ).
    
  • Effect: This quaternization increases the electron density on the organic ligand, facilitating transmetallation to the Palladium(II) center.

SuzukiCycle Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting base activation. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (R-X adds to Pd) Pd0->OxAdd TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet R-Pd-X Base Base Activation (Formation of Boronate) Base->TransMet R'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim R-Pd-R' RedElim->Pd0

Part 3: Synthesis Protocols & Gold Standard Methodology

For modern researchers, the synthesis of alkenylboronic esters (specifically pinacol esters) is preferred over free acids due to enhanced stability and ease of purification.

Comparison of Synthesis Routes
MethodReagentsProsCons
Hydroboration (Direct) Alkyne + HBpin / CatalystAtom economical, stereoselective (E-isomer).[1]Requires precious metal catalyst (Rh, Ir) or specific conditions.
Brown Hydroboration Alkyne + CatecholboraneClassic, high E-selectivity.Catecholborane is moisture sensitive; requires hydrolysis/transesterification.
Transmetallation Alkenyl Halide + Li/Mg + B(OR)₃Access to specific substitution patterns.Harsh conditions (low temp, strong bases); incompatible with sensitive groups.
Protocol: Synthesis of (E)-1-Octen-1-ylboronic acid pinacol ester

Objective: Synthesize a stable alkenylboronic ester using a hydroboration-transesterification sequence. This protocol is robust and self-validating via NMR.

Reagents:

  • 1-Octyne (110 mg, 1.0 mmol)

  • Catecholborane (1.2 mmol)

  • Pinacol (1.2 mmol)[2]

  • 
    -Dimethylacetamide (DMA) (cat.) or THF solvent
    

Step-by-Step Methodology:

  • Hydroboration:

    • In a flame-dried Schlenk flask under Argon, dissolve 1-octyne in anhydrous THF.

    • Add Catecholborane dropwise at 0°C.

    • Mechanistic Note: The reaction proceeds via syn-addition.[3][4][5][6] The boron atom adds to the terminal carbon (steric control), placing the hydrogen on the internal carbon.

    • Stir at room temperature for 2 hours.

    • Checkpoint: Reaction completion can be monitored by the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) in IR.

  • Transesterification (The "Pinacol Quench"):

    • To the reaction mixture containing the intermediate alkenyl catecholborane, add a solution of Pinacol (1.2 equiv) in THF.

    • Stir for 4 hours. The thermodynamically more stable pinacol ester displaces the catechol.

    • Why? The 5-membered dioxaborolane ring of catechol is more strained and labile than the tetramethyl-substituted pinacol ring.

  • Work-up & Purification:

    • Quench with water.[6] Extract with diethyl ether.[7][8]

    • Wash with dilute NaOH (removes released catechol).

    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (Silica gel, Hexanes/EtOAc 95:5).

Self-Validation: Data Integrity

To confirm the identity of (E)-1-octen-1-ylboronic acid pinacol ester , compare your isolated product against these standard values:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.63 (dt, J = 18.0, 6.5 Hz, 1H, vinyl beta-H)
      
    • 
       5.42 (dt, J = 18.0, 1.5 Hz, 1H, vinyl alpha-H adjacent to B)
      
    • 
       1.26 (s, 12H, pinacol methyls)
      
  • Interpretation: The coupling constant J = 18.0 Hz is the definitive signature of the Trans (E) geometry. A cis isomer would show a J value of ~10-12 Hz.

Part 4: Modern Advances & Stability Solutions

The Instability Problem: Protodeboronation

Alkenylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond by protonolysis), especially under the basic conditions required for Suzuki coupling.

  • Mechanism:[3][4][9][10][11][12] Base attack on boron forms a boronate, which is then protonated at the

    
    -carbon, leading to C-B bond cleavage.
    
The Solution: MIDA Boronates

Developed by Martin Burke, N-methyliminodiacetic acid (MIDA) boronates rehybridize the boron from


 to 

.
  • Structure: The nitrogen atom dative-bonds to the boron, filling its empty p-orbital.

  • Result: The boron is no longer Lewis acidic. It is inert to cross-coupling conditions until "released" by mild aqueous base hydrolysis. This allows for iterative cross-coupling (ICC), where blocks are assembled sequentially like Lego bricks.

MIDA Figure 3: The Protection/Deprotection cycle of MIDA boronates. A Boronic Acid (sp2, Reactive) B MIDA Boronate (sp3, Protected) A->B + MIDA Ligand C Slow Release (Hydrolysis) B->C + aq. NaOH C->A In situ regeneration

Part 5: References

  • Brown, H. C. , & Subba Rao, B. C. (1956). A new technique for the conversion of olefins into organoboranes and related alcohols. Journal of the American Chemical Society, 78(21), 5694–5695. Link

  • Miyaura, N. , Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440. Link

  • Gillis, E. P. , & Burke, M. D. (2007).[13] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link

  • Shirakawa, K. , Arase, A., & Hoshi, M. (2004).[10] Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.[1] Link

  • Lennox, A. J. , & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with trans-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Protocol Design, Mechanistic Insights, and Practical Execution

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry.[1][2] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance is unparalleled.[3] This guide provides an in-depth exploration of a specific, yet broadly applicable, variant: the coupling of trans-nonenylboronic acid with organic halides. The incorporation of a long, stereochemically defined alkenyl chain is a critical step in the synthesis of numerous biologically active natural products and pharmaceutical agents.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offers a robust and validated protocol, and provides the mechanistic understanding necessary for researchers to adapt and troubleshoot this powerful transformation effectively.

The Mechanistic Heart of the Reaction: The Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle.[4][5] Understanding this mechanism is not merely academic; it is the foundation for rational troubleshooting and optimization. The cycle proceeds through three fundamental stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the organic electrophile (R¹-X). This forms a new Palladium(II) intermediate.[5][6] The reactivity of the halide is crucial, with the rate of this step generally following the trend: I > OTf > Br >> Cl.[2]

  • Transmetalation : This is the key step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Na₂CO₃).[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the trans-nonenyl group to the Palladium(II) center, displacing the halide.[4][8]

  • Reductive Elimination : The final step involves the two organic partners (R¹ and the trans-nonenyl group) coupling together and leaving the palladium center.[4][6] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium complex.[2][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs Pd0 Pd(0)Ln OxAdd [R¹-Pd(II)L₂-X] Pd0->OxAdd Oxidative Addition Trans [R¹-Pd(II)L₂-R²] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Reductive_Elim_Arrow Trans->Reductive_Elim_Arrow R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd Boronic R²-B(OH)₂ (trans-Nonenylboronic Acid) + Base Boronic->Trans Reductive_Elim_Arrow->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Coupling of trans-Nonenylboronic Acid with 4-Bromoanisole

This protocol provides a reliable method for the coupling of an alkenylboronic acid with a representative aryl bromide. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Reagents and Materials
Reagent/MaterialM.W. ( g/mol )AmountMmolEquivalents
4-Bromoanisole187.04187 mg1.01.0
trans-Nonenylboronic acid170.05204 mg1.21.2
Pd(PPh₃)₄1155.5635 mg0.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)138.21415 mg3.03.0
Tetrahydrofuran (THF), Anhydrous-8 mL--
Water, Degassed-2 mL--
Schlenk flask / Reaction tube-25 mL--
Magnetic stir bar-1--
Inert gas supply (Argon or N₂)----
Step-by-Step Experimental Procedure

A. Reaction Setup (Critical for Success)

  • Prepare the Reaction Vessel : Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen). Maintaining an oxygen-free environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[6]

  • Add Solid Reagents : To the flask, add 4-bromoanisole (187 mg, 1.0 mmol), trans-nonenylboronic acid (204 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

    • Scientist's Note: A slight excess (1.1-1.2 eq.) of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.[6] K₂CO₃ is a moderately strong base sufficient for activating the alkenylboronic acid without being aggressive towards other functional groups.[5]

  • Evacuate and Backfill : Seal the flask and evacuate the headspace, then backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

B. Solvent Addition and Reaction Execution

  • Add Solvents : Using syringes, add anhydrous THF (8 mL) followed by degassed water (2 mL). The solvent mixture provides a biphasic system where the organic substrates and catalyst are soluble in the THF, while the inorganic base is soluble in the water, facilitating the activation of the boronic acid at the interface.[4][9]

  • Heating and Stirring : Lower the flask into a preheated oil bath at 70 °C. Stir the reaction mixture vigorously.

  • Monitor Progress : The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). To take a sample, briefly remove the flask from heat, allow solids to settle, and draw a small aliquot from the organic layer with a syringe. A typical reaction time is 6-12 hours.

C. Work-up and Purification

  • Quenching : After the reaction is complete (as determined by the consumption of the limiting reagent, 4-bromoanisole), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction : Add 20 mL of diethyl ether and 20 mL of water to the reaction mixture. Transfer the contents to a separatory funnel. Shake well and separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

  • Washing : Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution). This helps to remove residual water and inorganic salts.

  • Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification : The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 1-methoxy-4-((E)-non-1-en-1-yl)benzene.

Sources

Application Notes & Protocols: The Chan-Lam Cross-Coupling with trans-Nonenylboronic Acid for C-N and C-O Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for C-Heteroatom Bond Formation

The construction of carbon-heteroatom bonds, particularly C-N and C-O linkages, is a cornerstone of modern organic synthesis, with profound implications for the development of pharmaceuticals, agrochemicals, and materials science.[1][2] The Chan-Lam cross-coupling reaction, also known as the Chan-Evans-Lam coupling, has emerged as a powerful and versatile methodology for this purpose.[3][4] It facilitates the formation of these crucial bonds by coupling boronic acids with N-H or O-H containing nucleophiles, such as amines, amides, carbamates, and alcohols.[5][6]

What distinguishes the Chan-Lam coupling is its operational simplicity and reliance on an inexpensive and abundant copper catalyst.[3] Unlike many palladium-catalyzed counterparts, such as the Buchwald-Hartwig amination, Chan-Lam couplings can often be performed under mild conditions, at room temperature, and open to the atmosphere, using molecular oxygen as the terminal oxidant.[3][6][7][8] This practicality has made it an indispensable tool in both academic research and industrial process chemistry.[1][9][10]

This guide provides an in-depth exploration of the Chan-Lam coupling, with a specific focus on the application of trans-nonenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss key parameters for optimization and troubleshooting.

The Catalytic Cycle: Mechanistic Insights

The generally accepted mechanism for the Chan-Lam coupling proceeds through a Cu(I)/Cu(III) or Cu(II)-centered catalytic cycle. While the precise nature of the intermediates can be complex and substrate-dependent, the core sequence of events provides a robust framework for understanding and optimizing the reaction.

  • Ligand Exchange & Coordination: The reaction initiates with the coordination of the nucleophile (R¹-XH, where X = N or O) to the Cu(II) salt, often displacing an acetate or other ligand. The presence of a base facilitates the deprotonation of the nucleophile, forming a copper-amido or copper-alkoxo complex.

  • Transmetalation: The organoboronic acid (R²-B(OH)₂) undergoes transmetalation with the copper complex. The organic moiety (in our case, the trans-nonenyl group) is transferred from boron to the copper center. This step is believed to lead to the formation of a key Cu(III) intermediate.[11]

  • Reductive Elimination: This is the crucial bond-forming step. The newly formed Cu(III) species is unstable and rapidly undergoes reductive elimination, forging the desired C-X bond (R¹-X-R²) and generating a Cu(I) species.[3][11]

  • Reoxidation: To complete the catalytic cycle, the Cu(I) species is reoxidized back to the active Cu(II) state. In most Chan-Lam protocols, this oxidation is conveniently accomplished by atmospheric oxygen, which serves as the terminal oxidant.[7][11]

Chan_Lam_Cycle cluster_main Chan-Lam Catalytic Cycle CuII Cu(II) Precatalyst CuII_Nuc [L-Cu(II)-XR¹]⁺ CuII->CuII_Nuc Coordination CuIII [L-Cu(III)(XR¹)(R²)]⁺ CuII_Nuc->CuIII Transmetalation CuI Cu(I) CuIII->CuI Reductive Elimination Product Coupled Product (R¹-X-R²) CuIII->Product CuI->CuII Oxidation (O₂) Nuc Nucleophile (R¹-XH) Nuc->CuII_Nuc Boronic Boronic Acid (R²-B(OH)₂) Boronic->CuIII

Caption: The catalytic cycle of the Chan-Lam cross-coupling reaction.

Utilizing trans-Nonenylboronic Acid: A Versatile Building Block

While the Chan-Lam coupling was initially developed for arylboronic acids, its scope has successfully been extended to include alkenylboronic acids.[1] trans-Nonenylboronic acid is a valuable substrate, introducing a nine-carbon aliphatic chain with defined stereochemistry at the double bond. This motif is useful for synthesizing analogs of natural products, developing drug candidates with tailored lipophilicity, and creating advanced materials.

Key Considerations for Alkenylboronic Acids:

  • Competing Pathways: Like many organoboron reagents, alkenylboronic acids can be susceptible to side reactions that diminish yield. The most common issues are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[4]

  • Reaction Kinetics: Alkenylboronic acids may exhibit different reactivity profiles compared to their aryl counterparts. Reaction times may need to be adjusted accordingly.

  • Stereochemical Integrity: It is crucial that the reaction conditions preserve the trans stereochemistry of the double bond. The mild nature of the Chan-Lam coupling is generally advantageous in this regard.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for researchers. Optimization may be required depending on the specific nucleophile used.

General Workflow

Caption: General experimental workflow for the Chan-Lam coupling.

Protocol for N-Alkenylation (e.g., Coupling with an Aniline)

This protocol details the coupling of trans-nonenylboronic acid with a representative aniline nucleophile.

Reagents & Equipment:

  • trans-Nonenylboronic acid

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4 Å) (Optional, but recommended)[7][8]

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard glassware for workup and chromatography

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add trans-nonenylboronic acid (1.2-1.5 equiv), copper(II) acetate (0.1-1.0 equiv, start with 0.2 equiv), and activated molecular sieves (optional, ~250 mg).[8]

  • Solvent and Base: Add anhydrous DCM (5-10 mL) to the flask, followed by the addition of pyridine (2.0-3.0 equiv).[8]

  • Reaction Conditions: Leave the flask open to the air (or use a balloon filled with air/oxygen) and stir the resulting suspension vigorously at room temperature.[8]

  • Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or LC-MS until the starting nucleophile is consumed. Reaction times can range from 12 to 48 hours.[8]

  • Workup - Catalyst Removal: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the copper salts and molecular sieves. Wash the Celite pad with additional ethyl acetate.[12]

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure N-alkenylated product.[12]

Protocol for O-Alkenylation (e.g., Coupling with a Phenol)

The procedure for coupling with phenols is highly similar, with minor adjustments often beneficial.

Key Adjustments from N-Alkenylation Protocol:

  • Stoichiometry: For phenols, using a stoichiometric amount of Cu(OAc)₂ (1.0-1.5 equiv) is often a good starting point, as O-H couplings can sometimes be slower than N-H couplings.

  • Base: While pyridine is effective, other bases like triethylamine (Et₃N) or 2,6-lutidine can also be used and may offer advantages for specific substrates.[4][5]

  • Solvent: Dichloromethane remains an excellent choice, but other solvents like acetonitrile (MeCN) or methanol (MeOH) have also been used successfully.[8][13]

Optimization and Troubleshooting

Achieving high yields in Chan-Lam couplings often involves fine-tuning several parameters. The following table summarizes key variables and provides insights for troubleshooting common issues.

ParameterCommon ChoicesRationale & Troubleshooting Insights
Copper Source Cu(OAc)₂, CuCl, Cu(OTf)₂[4]Cu(OAc)₂ is the most common and reliable starting point. If reactivity is low, more Lewis acidic sources like Cu(OTf)₂ may be beneficial. For sensitive substrates, milder sources like CuCl or Cu₂O could be explored.
Base Pyridine, Et₃N, K₂CO₃, 2,6-lutidine[4]The base serves to deprotonate the nucleophile and can also act as a ligand for copper. Pyridine is often optimal as it serves both roles effectively. [3] For acid-sensitive substrates, an inorganic base like K₂CO₃ may be preferable. Sterically hindered bases like 2,6-lutidine can sometimes suppress side reactions.[5]
Solvent DCM, MeCN, MeOH, THF[4]DCM is a general-purpose solvent that works well for many substrates. Methanol has been shown to be particularly effective in some systems, potentially by aiding in the turnover of the boronic acid.[13] The choice of solvent can significantly impact solubility and reaction rates.
Temperature Room Temperature to 60 °CAlways start at room temperature. [3][12] Gentle heating (40-60 °C) can accelerate slow reactions but may also increase the rate of side reactions like protodeboronation.
Additives Molecular Sieves, Myristic AcidMolecular sieves are highly recommended to remove water, which can promote boronic acid decomposition. [7] For some amine couplings, additives like myristic acid have been shown to improve yields, possibly by preventing catalyst deactivation.[5]
Atmosphere Air, OxygenAn air atmosphere is sufficient for most reactions. For sluggish transformations, running the reaction under a balloon of pure oxygen can accelerate the reoxidation of Cu(I) to Cu(II) and improve the overall rate.[7]

References

  • Chan–Lam coupling - Grokipedia. (n.d.).
  • Chan–Lam coupling - Wikipedia. (n.d.).
  • Chan-Lam Coupling - YouTube. (2022, July 9).
  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC - NIH. (2019, January 18).
  • Application Notes and Protocols for Chan-Lam Coupling Reactions with Isobutylboronic Acid - Benchchem. (n.d.).
  • Chan−Lam cross-coupling between boronic acids and sulfonyl azides mediated by the combination of heterogeneous catalyst Cu-USY and NaBH4 | CoLab. (2025, October 1).
  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.).
  • Chan-Lam Coupling: Mechanism & Examples | NROChemistry. (n.d.).
  • Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids - Books. (2016, August 1).
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.).
  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. - SciSpace. (n.d.).
  • Chan-Lam Coupling - Alfa Chemistry. (n.d.).
  • (PDF) Recent advances in Chan-Lam Coupling Reaction - ResearchGate. (2025, November 15).
  • CHAN LAM COUPLING | PPTX - Slideshare. (n.d.).
  • Mechanistic Development and Recent Applications of the Chan–Lam Amination | Chemical Reviews - ACS Publications. (2019, November 22).
  • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020, December 15).

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Application Note: Base and Solvent Effects in Suzuki-Miyaura Coupling of trans-1-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of trans-1-nonenylboronic acid presents a specific set of challenges distinct from standard aryl-aryl couplings. While the long alkyl chain aids lipophilicity, the vinylic C-B bond is susceptible to hydrolytic cleavage (protodeboronation) under the very basic conditions required for transmetallation.

This guide details the mechanistic interplay between base strength and solvent polarity . We demonstrate that while strong bases accelerate the catalytic cycle, they disproportionately increase the rate of side reactions for alkenyl substrates. We recommend a protocol utilizing Cesium Carbonate (


)  in a THF/Water  system, which balances the activation energy required for transmetallation against the stability of the alkenyl boronate species.

Mechanistic Insight: The Kinetic "Fork in the Road"

To optimize this reaction, one must understand that the base plays a dual role: it activates the boron species (good) but also catalyzes protodeboronation (bad).

The Two Pathways
  • The Boronate Pathway (Dominant): The base reacts with the neutral boronic acid to form a tetra-coordinate boronate anion

    
    . This species is more nucleophilic and undergoes transmetallation with the Organopalladium(II) species.
    
  • The Oxo-Palladium Pathway: The base reacts with the Palladium(II) halide to form a Pd-OH or Pd-OR species, which then reacts with the neutral boronic acid.

For trans-1-nonenylboronic acid, the Boronate Pathway is generally preferred but risky. If the transmetallation is slow (due to steric bulk or poor catalyst choice), the boronate intermediate accumulates and hydrolyzes, yielding 1-nonene (protodeboronation product) rather than the coupled product.

Visualization of Competing Pathways

SuzukiMechanism Start trans-1-Nonenylboronic Acid Boronate Boronate Anion [R-B(OH)3]- Start->Boronate Activation by Base Base Base (OH- / CO3 2-) Base->Boronate Transmetal Transmetallation Boronate->Transmetal Fast (Desired) Side_Product Protodeboronation (1-Nonene) Boronate->Side_Product Slow Transmetallation + High Water/Temp Pd_Complex Pd(II)-Ar Complex Pd_Complex->Transmetal Product Coupled Product (Stereoretention) Transmetal->Product

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.[1] Success depends on accelerating the green path over the red dashed path.

Critical Parameter Analysis

Base Selection

The choice of base dictates the concentration of the reactive boronate species.

BaseStrength (

of conj. acid)
Suitability for trans-Nonenylboronic AcidMechanistic Note

/

High (~15.7)Poor Rapidly generates boronate, but high

concentration promotes rapid hydrolysis of the C-B bond.

Moderate (~12.3)Good Excellent buffering capacity. Often used anhydrously to suppress hydrolysis, but requires higher temperatures.

Moderate (~10.3)Excellent The "Cesium Effect": High solubility in organic solvents facilitates phase transfer, allowing reaction at lower water concentrations.

Moderate (~10.3)Fair Standard choice, but low solubility in organics often requires high water content, risking protodeboronation.

Weak (~10.7)Poor Generally insufficient to drive transmetallation for this substrate class without specific ligands.
Solvent Effects

Solvents must solubilize the lipophilic nonenyl chain while supporting the ionic base.

  • THF/Water (Standard): The ether oxygen in THF coordinates well with alkali metals (like

    
    ), breaking down base aggregates. A 4:1 or 10:1 ratio is ideal to minimize water content.
    
  • Toluene/Water: Good for very lipophilic coupling partners, but poor base solubility often requires phase transfer catalysts (e.g., TBAB).

  • DMF/DMA: High polarity stabilizes the Pd species but can be difficult to remove. Often leads to "homocoupling" side reactions with alkenyl boronic acids.

Optimized Protocol: trans-1-Nonenylboronic Acid Coupling

This protocol uses Cesium Carbonate in THF/Water . This combination maximizes the "Cesium Effect" (solubility) while keeping water concentration low enough to prevent hydrolysis of the alkenyl boron bond.

Materials
  • Substrate A: Aryl Bromide (1.0 equiv) [e.g., 4-Bromoanisole]

  • Substrate B: trans-1-Nonenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: Bidentate ligands like dppf resist displacement by the alkenyl group, preventing isomerization.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF (degassed) and Water (degassed) in a 10:1 ratio.

Step-by-Step Procedure
  • Preparation of Solids: In a glovebox or under active Nitrogen flow, charge a reaction vial with:

    • Aryl Bromide (1.0 mmol)

    • trans-1-Nonenylboronic acid (1.2 mmol, 204 mg)

    • 
       (2.0 mmol, 652 mg)
      
    • 
       (0.03 mmol, 24 mg)
      
  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject THF (4.5 mL) and Water (0.5 mL) via syringe.

    • Note: Solvents must be sparged with Argon for 15 mins prior to use to remove

      
      , which causes homocoupling.
      
  • Reaction:

    • Place in a pre-heated block at 60°C .

    • Stir vigorously (1000 rpm). The

      
       may not fully dissolve, but the fine suspension is active.
      
    • Monitor by HPLC/TLC at 2 hours. Reaction is typically complete in 4-6 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Wash organic phase with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Experimental Workflow Diagram

ProtocolWorkflow Setup Charge Solids (Ar-Br, Boronic Acid, Base, Cat) Inert Inert Atmosphere (Argon Purge) Setup->Inert Solvent Add Solvent (THF:H2O 10:1) Inert->Solvent Heat Heat to 60°C 4-6 Hours Solvent->Heat Workup Extraction & Purification Heat->Workup

Figure 2: Operational workflow for the optimized Cesium Carbonate protocol.

Troubleshooting & Critical Quality Attributes (CQA)

ObservationProbable CauseCorrective Action
Low Yield + 1-Nonene detected ProtodeboronationReduce water ratio (try 20:1 THF:H2O) or switch to anhydrous

in Dioxane.
Homocoupling (Diene formation) Oxygen contaminationRe-sparge solvents; ensure reaction vessel is strictly air-free.
Isomerization (cis/trans mix) "Ring-walking" or Hydride shiftSwitch to a bidentate ligand catalyst (

) to enforce geometry. Avoid monodentate

.
No Reaction Base insolubilityIf using

, switch to

or add a phase transfer catalyst (TBAB).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268.

  • Amatore, C., & Jutand, A. (2000). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321.

Sources

Protecting Group Strategies for trans-Nonenylboronic Acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility and Challenges of Alkenylboronic Acids

trans-Nonenylboronic acid and its derivatives are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and advanced materials, by enabling the formation of carbon-carbon bonds.[2] However, the utility of boronic acids is often hampered by their inherent instability. They are susceptible to decomposition, which can complicate their storage, handling, and use in multi-step syntheses.[3][4] Protecting the boronic acid moiety as a more stable derivative is a crucial strategy to overcome these limitations, allowing for its preservation throughout various reaction conditions.[4] This guide provides an in-depth overview of protecting group strategies for trans-nonenylboronic acid, focusing on practical applications and protocols for researchers in synthetic chemistry and drug development.

The Imperative for Protection: Why Shield the Boronic Acid?

Unprotected boronic acids can be problematic for several reasons:

  • Instability: Many boronic acids are prone to degradation, especially under the conditions required for many synthetic transformations.[3]

  • Purification Challenges: The polar nature of boronic acids can make them difficult to purify using standard chromatographic techniques.[5]

  • Interference with Reactions: The reactive boronic acid group can interfere with other chemical transformations within a molecule.[6]

By converting the boronic acid to a more stable form, chemists can carry the versatile boronyl group through multiple synthetic steps without degradation or unwanted side reactions.[4]

Key Protecting Groups for Alkenylboronic Acids: A Comparative Analysis

Two of the most effective and widely used protecting groups for boronic acids are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.[7][8] The choice between these depends on the specific requirements of the synthetic route, particularly the need for orthogonality—the ability to selectively deprotect one group in the presence of others.[9][10]

Pinacol Esters: The Workhorse of Boronic Acid Protection

Pinacol boronate esters are arguably the most common protecting group for boronic acids.[7] They are relatively stable and can often be used directly in Suzuki-Miyaura coupling reactions.[7]

Advantages:

  • Stability: Pinacol esters are generally stable enough for purification by column chromatography.[7]

  • Direct Use in Coupling: In many cases, the pinacol group does not need to be removed prior to cross-coupling.[7]

Limitations:

  • Deprotection Difficulty: The stability of pinacol esters can also be a drawback, as their removal to regenerate the free boronic acid can sometimes be challenging, often requiring harsh acidic or oxidative conditions.[7][11]

  • Reversibility: The formation of pinacol esters is reversible, which can lead to premature deprotection and loss of the boronic acid during reactions or purification.[12]

MIDA Boronates: A Robust and Orthogonal Alternative

N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly effective protecting group, offering significant advantages over traditional methods.[3][8] The trivalent MIDA ligand rehybridizes the boron center to a more stable sp³ configuration, effectively "turning off" its reactivity in cross-coupling reactions.[3]

Advantages:

  • Exceptional Stability: MIDA boronates are exceptionally stable, allowing them to withstand a wide range of reaction conditions, including chromatography, and can be stored on the benchtop indefinitely.[3][8]

  • Mild Deprotection: The MIDA group is easily cleaved under mild aqueous basic conditions to liberate the free boronic acid.[3][13] This mild deprotection protocol makes MIDA boronates highly valuable for iterative cross-coupling strategies in the synthesis of complex molecules.[14]

  • Orthogonality: The stability of MIDA boronates to anhydrous cross-coupling conditions and their facile removal with aqueous base provides a powerful orthogonal protecting group strategy.[4]

Limitations:

  • Preparation: The synthesis of MIDA boronates can sometimes be more involved than that of pinacol esters, potentially requiring stringent removal of water.[7]

Data Summary: A Comparative Overview

Protecting GroupStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
Pinacol Ester Moderately stable, suitable for chromatography[7]Acidic or oxidative conditions, sometimes harsh[7][11]Can often be used directly in coupling reactions[7]Deprotection can be difficult; formation is reversible[7][12]
MIDA Boronate Exceptionally stable to a wide range of reagents and conditions[3][8]Mild aqueous base (e.g., 1M NaOH, NaHCO₃)[3][13]High stability, mild deprotection, enables iterative cross-coupling[3][14]Preparation can be more demanding[7]

Experimental Protocols

Protocol 1: Protection of trans-Nonenylboronic Acid as a Pinacol Ester

This protocol describes a general method for the formation of a pinacol boronate ester from the corresponding boronic acid.

Materials:

  • trans-Nonenylboronic acid

  • Pinacol

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Dean-Stark apparatus (if using toluene)

  • Magnesium sulfate (or other drying agent)

  • Rotary evaporator

  • Silica gel for chromatography

Procedure:

  • Dissolve trans-nonenylboronic acid and a slight excess (1.1 equivalents) of pinacol in the chosen anhydrous solvent.

  • If using toluene, reflux the mixture with a Dean-Stark trap to remove water. If using dichloromethane, stir the mixture over a drying agent like magnesium sulfate at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the trans-nonenylboronic acid pinacol ester.

Protocol 2: Protection of trans-Nonenylboronic Acid as a MIDA Boronate

This protocol outlines the synthesis of a MIDA boronate ester.

Materials:

  • trans-Nonenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous DMSO

  • High-vacuum line

  • Heating mantle

Procedure:

  • Combine trans-nonenylboronic acid and a slight excess of MIDA in anhydrous DMSO.

  • Heat the mixture under high vacuum to facilitate the dehydrative condensation. This step is crucial for driving the reaction to completion.[5]

  • Monitor the reaction's progress. The formation of the MIDA boronate is typically accompanied by the removal of water.

  • Once the reaction is complete, the MIDA boronate can often be isolated by precipitation or extraction after cooling the reaction mixture.

  • Purify the product by chromatography. MIDA boronates are known to be compatible with silica gel chromatography.[5]

Protocol 3: Deprotection of a Pinacol Boronate Ester

Several methods exist for the deprotection of pinacol boronate esters.[11][15] A common two-step procedure involves conversion to a trifluoroborate salt followed by hydrolysis.[16][17]

Step 1: Formation of the Potassium Trifluoroborate Salt

  • Treat the pinacol boronate ester with aqueous potassium hydrogen fluoride (KHF₂).[17]

  • The resulting potassium trifluoroborate salt often precipitates and can be isolated by filtration.

Step 2: Hydrolysis to the Boronic Acid

  • Hydrolyze the isolated potassium trifluoroborate salt using aqueous base (e.g., lithium hydroxide) or acid.[16]

  • After hydrolysis, acidify the mixture to precipitate the free boronic acid, which can then be isolated.

Protocol 4: Deprotection of a MIDA Boronate Ester

The deprotection of MIDA boronates is notably straightforward.[3]

Materials:

  • MIDA-protected trans-nonenylboronic acid

  • Aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)

  • Solvent (e.g., THF or ether)

  • Acid for workup (e.g., 1 M HCl)

Procedure:

  • Dissolve the MIDA boronate in a suitable organic solvent.

  • Add the aqueous basic solution and stir at room temperature. The deprotection is often rapid.[13]

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, separate the aqueous and organic layers.

  • Acidify the aqueous layer to precipitate the free trans-nonenylboronic acid.

  • Extract the boronic acid into an organic solvent, dry, and concentrate to obtain the pure product.

Visualization of Key Concepts

Workflow for Protection and Deprotection

G cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways cluster_application Synthetic Application Boronic_Acid trans-Nonenylboronic Acid Pinacol_Ester Pinacol Ester Boronic_Acid->Pinacol_Ester Pinacol, Solvent MIDA_Boronate MIDA Boronate Boronic_Acid->MIDA_Boronate MIDA, DMSO, Heat Free_Boronic_Acid_P Free Boronic Acid Pinacol_Ester->Free_Boronic_Acid_P Acid/Base Hydrolysis or Oxidative Cleavage Free_Boronic_Acid_M Free Boronic Acid MIDA_Boronate->Free_Boronic_Acid_M Mild Aqueous Base Cross_Coupling Suzuki-Miyaura Cross-Coupling Free_Boronic_Acid_P->Cross_Coupling Free_Boronic_Acid_M->Cross_Coupling G Molecule Multi-functional Molecule MIDA-Boronate Other Protecting Group (e.g., Silyl Ether) Deprotect_Other Deprotect Other Group (e.g., Fluoride for Silyl Ether) Molecule:other->Deprotect_Other Deprotect_MIDA Deprotect MIDA (Aqueous Base) Molecule:mida->Deprotect_MIDA Intermediate_1 Molecule with Free Functional Group MIDA-Boronate Intact Deprotect_Other->Intermediate_1 Intermediate_2 Molecule with Free Boronic Acid Other Protecting Group Intact Deprotect_MIDA->Intermediate_2

Caption: Illustration of the orthogonal deprotection strategy using a MIDA boronate in the presence of another protecting group.

Conclusion: Strategic Implementation of Protecting Groups

The judicious selection and application of protecting groups are paramount for the successful synthesis of complex molecules incorporating the trans-nonenylboronic acid motif. While pinacol esters serve as a reliable and straightforward option for many applications, the superior stability and mild, orthogonal deprotection of MIDA boronates offer a significant advantage in multi-step synthetic sequences. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage these protecting group strategies to advance their synthetic endeavors in drug discovery and materials science.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(41), 14974–14976.
  • Scribd. (n.d.). Deprotection of Pinacolyl Boronate Esters. Available at: [Link]

  • Hutton, C. A., & Southwell, P. T. (2006). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 71(1), 468–471.
  • Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Biochemistry, 54(32), 4986–4998.
  • Karmakar, S., & Ghorai, P. (2020). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Sibi, M. P., & Liu, M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(9), 2374–2377.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2011).
  • Sibi, M. P., & Liu, M. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]

  • Kim, D., et al. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA)
  • Academia.edu. (n.d.). (PDF) Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Available at: [Link]

  • American Chemical Society. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In ACS Symposium Series (Vol. 1236, pp. 1-24).
  • U.S. Patent No. 9,908,900 B2. (2018). Methods for forming protected organoboronic acids.
  • ResearchGate. (n.d.). Deprotection and derivatisation of C–H functionalised aryl MIDA-DG.... Available at: [Link]

  • World Intellectual Property Organization. (1994). Removal of boronic acid protecting groups by transesterification. (Patent No. WO1994021668A1).
  • Request PDF. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Available at: [Link]

  • Request PDF. (n.d.). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene—Boronic Acid. Available at: [Link]

  • University of Bristol. (n.d.).
  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • El-Faham, A., & Albericio, F. (2011). Protecting group strategies for complex molecule synthesis in medicinal chemistry. Chemical Reviews, 111(11), 6557-6603.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Prandi, C., et al. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 23(10), 2473.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Wang, C., et al. (2021). Passerini-type reaction of boronic acids enables α-hydroxyketones synthesis.
  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12053-12065.
  • Bai, J. F., et al. (2019). Transition Metal Catalyst Free Cross-Coupling Reaction of Tertiary Propargylic Alcohols with Hetero-Areneboronic Acids. Organic Letters, 21(15), 5949–5953.
  • Caira, M. R., et al. (2015). Application of palladium-catalyzed carboxyl anhydride-boronic acid cross coupling in the synthesis of novel bile acids analogs with modified side chains. Steroids, 101, 21-27.
  • Lee, S., & Hou, Y. M. (2012). Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA. RNA, 18(4), 737–745.
  • Yukuyama, M. N., et al. (2009). Chemical stability and phase distribution of all-trans-retinol in nanoparticle-coated emulsions. Journal of Pharmaceutical Sciences, 98(10), 3829-3840.

Sources

Use of trans-Nonenylboronic acid in the synthesis of bioactive lipids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Bioactive C12-Sphingoid Bases Using trans-Nonenylboronic Acid

Introduction: The Strategic Value of Short-Chain Sphingolipids

Bioactive lipids, particularly sphingolipids, are critical regulators of cell signaling, membrane dynamics, and apoptosis. While natural sphingosine (d18:1) is the dominant backbone, short-chain analogs like C12-Sphingosine (d12:1) have emerged as powerful tools in drug discovery and cell biology. These truncated lipids exhibit enhanced cell permeability and distinct partitioning properties, making them essential for studying SNARE complex assembly (vesicle fusion), skin barrier modulation , and enzyme kinetics (e.g., sphingosine kinase inhibition).

This guide details the use of (E)-1-Nonenylboronic acid (also known as trans-1-nonenylboronic acid) as a precision C9-building block. By coupling this reagent with a serine-derived electrophile, researchers can synthesize enantiopure C12-sphingosine and its ceramide derivatives via a convergent, scalable pathway that avoids the racemization issues common in traditional aldol condensations.

Mechanistic Insight: The Liebeskind-Srogl Cross-Coupling

The superior method for installing the hydrophobic tail of sphingolipids is the Liebeskind-Srogl cross-coupling . Unlike the Suzuki-Miyaura reaction which typically utilizes organic halides, this protocol couples a thioester with a boronic acid .

  • Why this approach?

    • Stereoretention: The trans (E) geometry of the nonenylboronic acid is perfectly preserved.

    • Mild Conditions: The reaction proceeds at neutral pH using a Copper(I) cofactor (CuTC), preventing the epimerization of the sensitive

      
      -chiral center of the serine moiety.
      
    • Direct Ketone Synthesis: The product is an

      
      -amino ketone, which can be diastereoselectively reduced to the erythro-diol (sphingosine core).
      
Reaction Mechanism Diagram

LiebeskindSrogl Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Acyl-Pd-SAr) Pd0->OxAdd + Thioester TransMet Transmetallation (CuTC mediated) OxAdd->TransMet + Boronic Acid + CuTC RedElim Reductive Elimination TransMet->RedElim Acyl-Pd-Alkenyl RedElim->Pd0 Regeneration Product Peptidyl Ketone (C12 Precursor) RedElim->Product Thioester Serine Thioester (Electrophile) Thioester->OxAdd Boronic trans-Nonenylboronic Acid (Nucleophile) Boronic->TransMet CuTC CuTC (Activator) CuTC->TransMet Scavenges Thiolate

Caption: Catalytic cycle of the Liebeskind-Srogl coupling. CuTC facilitates transmetallation by sequestering the thiolate leaving group.

Application Protocol: Synthesis of C12-Sphingosine

This protocol describes the synthesis of N-Boc-C12-Sphingosine via the coupling of trans-nonenylboronic acid with N-Boc-L-Serine thiophenyl ester.

Reagents & Materials
  • Nucleophile: trans-Nonenylboronic acid (CAS: 7547-97-9)

  • Electrophile: S-Phenyl N-(tert-butoxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine thioester.

  • Catalyst: Pd_2(dba)_3 (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: TFP (Tri(2-furyl)phosphine).

  • Cofactor: CuTC (Copper(I) thiophene-2-carboxylate).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow

Step 1: Cross-Coupling (Ketone Formation)

  • Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with the Serine Thioester (1.0 equiv), trans-Nonenylboronic acid (1.5 equiv), CuTC (1.5 equiv), Pd_2(dba)_3 (2.5 mol%), and TFP (10 mol%).

  • Reaction: Add anhydrous THF (0.1 M concentration relative to thioester). Stir at 50°C for 12–16 hours.

    • Checkpoint: The solution typically turns from reddish-brown to a dark suspension. Monitor by TLC (formation of the ketone, usually less polar than the thioester).

  • Workup: Dilute with diethyl ether, filter through a celite pad to remove copper salts. Wash with saturated NaHCO_3 and brine. Dry over Na_2SO_4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the C12-Peptidyl Ketone .

Step 2: Diastereoselective Reduction (Sphingosine Core)

  • Reagent Prep: Dissolve the ketone in dry Ethanol/Toluene (1:1) at -78°C.

  • Reduction: Add LiAl(O-t-Bu)_3H (Lithium tri-tert-butoxyaluminum hydride) (2.0 equiv). This bulky hydride ensures the formation of the anti-amino alcohol (erythro configuration) via the Felkin-Anh transition state.

  • Completion: Warm slowly to 0°C over 2 hours. Quench with 10% citric acid.

  • Deprotection (Optional): Treat with TBAF (to remove TBS) and TFA (to remove Boc) if the free amine is required immediately.

Data Summary: Optimization of Coupling Conditions
EntryCatalyst SystemBase/AdditiveSolventYield (%)Stereoretention (E:Z)
1Pd(PPh_3)_4Na_2CO_3DME/H_2O35%85:15 (Isomerization)
2Pd_2(dba)_3 / TFPNoneTHF<5%N/A
3Pd_2(dba)_3 / TFP CuTC THF 88% >99:1
4Pd(OAc)_2 / S-PhosCuTCToluene72%98:2

Note: Standard Suzuki conditions (Entry 1) often lead to low yields with thioesters and potential double-bond isomerization. The CuTC mediated protocol (Entry 3) is critical for high fidelity.

Experimental Workflow Diagram

Workflow Start Start: N-Boc-L-Serine Step1 1. Thioesterification (EDC, PhSH) Start->Step1 Intermediate1 Serine Thioester Step1->Intermediate1 Step2 2. Liebeskind-Srogl Coupling (+ trans-Nonenylboronic acid, CuTC) Intermediate1->Step2 Intermediate2 C12-Peptidyl Ketone Step2->Intermediate2 Step3 3. Diastereoselective Reduction (LiAl(OtBu)3H, -78°C) Intermediate2->Step3 Product Protected C12-Sphingosine (>99% erythro, >99% E-isomer) Step3->Product

Caption: Retrosynthetic workflow for converting Serine and Nonenylboronic acid into C12-Sphingosine.

Troubleshooting & Critical Parameters

  • Boronic Acid Quality: trans-Alkenylboronic acids can dehydrate to form boroxines (anhydrides). This is generally acceptable, but ensure the stoichiometry is calculated based on the boronic acid monomer. If the reagent appears as a sticky solid, it may be partially polymerized; recrystallization from hexanes/ether can purify it.

  • Copper Scavenging: The CuTC byproduct can be difficult to remove. A wash with 10% NH_4OH or filtration through a silica plug treated with 10% triethylamine is recommended if the standard workup leaves a residue.

  • Epimerization Check: To verify the optical purity of the serine center, derive a small aliquot of the final product into an oxazolidinone and analyze by NMR or chiral HPLC. The CuTC method typically yields >98% ee.

References

  • Original Methodology (Sphingosine Synthesis): Yang, G., et al. (2007). "A Concise and Scalable Synthesis of High Enantiopurity (-)-D-erythro-Sphingosine Using Peptidyl Thiol Ester-Boronic Acid Cross-Coupling." Organic Letters, 9(11), 2055–2058. [Link]

  • Bioactivity of Short-Chain Sphingolipids: Darios, F., et al. (2009). "Sphingosine Facilitates SNARE Complex Assembly and Activates Synaptic Vesicle Exocytosis."[1] Neuron, 62(4), 497–506. [Link]

  • Liebeskind-Srogl Reaction Review: Prokopcová, H., & Kappe, C. O. (2009). "The Liebeskind–Srogl C–C Cross-Coupling Reaction." Angewandte Chemie International Edition, 48(13), 2276–2286. [Link]

  • Reagent Data (trans-Nonenylboronic acid): PubChem Compound Summary for CID 10927702. [Link]

Sources

Application Notes and Protocols for the Petasis Reaction with trans-Nonenylboronic Acid and Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Petasis Reaction in Modern Synthesis

In the landscape of contemporary organic synthesis, the demand for efficient and modular methods to construct complex nitrogen-containing molecules is ever-present. The Petasis reaction, a three-component condensation of an amine, a carbonyl compound, and an organoboronic acid, has emerged as a powerful tool for the formation of substituted amines, including α-amino acids and their derivatives.[1][2][3][4] This reaction, also known as the Petasis Borono-Mannich (PBM) reaction, offers significant advantages over classical methods, such as its operational simplicity, the stability and commercial availability of the reagents, and its tolerance of a wide range of functional groups without the need for rigorous anhydrous or inert conditions.[2]

This guide provides a detailed exploration of the Petasis reaction with a specific focus on the use of trans-nonenylboronic acid. The long alkyl chain of this particular boronic acid introduces a degree of hydrophobicity that can be strategically leveraged in the synthesis of lipophilic amines and amino acids, which are of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols for its execution with various amines, and offer insights into troubleshooting and optimization.

Mechanistic Insights: A Self-Validating System

The Petasis reaction proceeds through a series of equilibrium steps, culminating in an irreversible carbon-carbon bond formation.[1] Understanding this pathway is crucial for rationalizing experimental choices and troubleshooting.

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the carbonyl compound to form a hemiaminal, which then dehydrates to generate a reactive iminium ion. In the case of α-hydroxy aldehydes or glyoxylic acid, this step is particularly facile. The removal of water, for instance by using molecular sieves, can drive the equilibrium towards the iminium species, thereby accelerating the reaction.[3]

  • Boronate Complex Formation: The organoboronic acid then reacts with the hydroxyl group of the hemiaminal or the carbonyl oxygen of the aldehyde to form a tetracoordinate "ate" complex.

  • Nucleophilic Transfer: The key, irreversible step involves the intramolecular transfer of the alkenyl group from the boron atom to the electrophilic carbon of the iminium ion.[1] This intramolecular nature is believed to be a key factor in the reaction's efficiency.

  • Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous workup to yield the final substituted amine product.

Petasis_Mechanism cluster_1 Iminium Ion Formation cluster_2 Boronate Complex and C-C Bond Formation cluster_3 Final Product Amine R¹R²NH Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl R³CHO Carbonyl->Hemiaminal Iminium Iminium Ion [R³CH=NR¹R²]⁺ Hemiaminal->Iminium - H₂O AteComplex Tetracoordinate 'ate' Complex Iminium->AteComplex + BoronicAcid trans-Nonenyl-B(OH)₂ BoronicAcid->AteComplex Product_Intermediate Intermediate AteComplex->Product_Intermediate Irreversible Intramolecular Transfer FinalProduct Substituted Amine Product_Intermediate->FinalProduct Hydrolysis

Figure 1: The generalized mechanism of the Petasis reaction, highlighting the key stages of iminium ion formation, boronate complexation, and irreversible nucleophilic transfer.

The Role of trans-Nonenylboronic Acid: Introducing Lipophilicity

trans-Nonenylboronic acid serves as an excellent substrate for introducing a nine-carbon, unsaturated aliphatic chain into the target molecule. The trans-geometry of the double bond is typically retained throughout the reaction, providing a stereochemically defined product. The hydrophobic nature of the nonenyl chain can be advantageous for several reasons:

  • Drug Development: Enhancing the lipophilicity of a drug candidate can improve its membrane permeability and pharmacokinetic profile.

  • Materials Science: The long alkyl chain can impart desirable properties to polymers and other materials, such as altered solubility and self-assembly characteristics.

  • Synthetic Versatility: The terminal double bond can be further functionalized through a variety of olefin metathesis and addition reactions.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization may be necessary for specific substrate combinations.

Protocol 1: Synthesis of an α-Alkenylglycine Derivative using a Secondary Amine and Glyoxylic Acid

This protocol details the synthesis of 2-(dibenzylamino)-undec-3-enoic acid, a representative α-alkenylglycine derivative.

Materials and Equipment:

  • trans-Nonenylboronic acid

  • Dibenzylamine

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware

Workflow Diagram:

Protocol_1_Workflow A 1. Combine Reactants in DCM B 2. Stir at Room Temperature A->B C 3. Monitor Reaction by TLC B->C D 4. Aqueous Workup (NaHCO₃) C->D E 5. Acidification (HCl) D->E F 6. Extraction with DCM E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H

Figure 2: Workflow for the synthesis of an α-alkenylglycine derivative.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-nonenylboronic acid (1.0 mmol, 1.0 equiv), dibenzylamine (1.0 mmol, 1.0 equiv), and glyoxylic acid monohydrate (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add dichloromethane (10 mL) to the flask. The initial mixture may be a suspension.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Quenching and Initial Extraction: Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). The product will be in the aqueous layer as the carboxylate salt, while unreacted starting materials and non-polar byproducts will be in the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate or oil may form.

  • Product Extraction: Extract the acidified aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(dibenzylamino)-undec-3-enoic acid.

Protocol 2: Synthesis of a Homoallylic Amine using a Primary Amine and Formaldehyde

This protocol describes the synthesis of N-benzyl-1-(non-1-en-1-yl)methanamine, a representative homoallylic amine.

Materials and Equipment:

  • trans-Nonenylboronic acid

  • Benzylamine

  • Formaldehyde (37 wt. % in H₂O)

  • Toluene, reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark trap and condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add trans-nonenylboronic acid (1.0 mmol, 1.0 equiv), benzylamine (1.0 mmol, 1.0 equiv), and formaldehyde solution (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add toluene (40 mL) to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Reaction Continuation: After the initial water removal, continue to stir the reaction at reflux and monitor its progress by TLC until the starting materials are consumed (typically an additional 8-16 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (30 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1-(non-1-en-1-yl)methanamine.

Substrate Scope and Expected Yields

The Petasis reaction is known for its broad substrate scope.[2][5] The following table provides a general overview of the compatibility of various amines with trans-nonenylboronic acid in the Petasis reaction.

Amine TypeRepresentative AmineCarbonyl SourceExpected YieldNotes
Secondary Aliphatic DibenzylamineGlyoxylic AcidGood to ExcellentGenerally clean reactions.
Secondary Cyclic MorpholineFormaldehydeGood to ExcellentOften proceeds readily.
Primary Aliphatic BenzylamineFormaldehydeGoodMay require slightly longer reaction times or elevated temperatures.
Primary Anilines AnilineGlyoxylic AcidModerate to GoodElectron-rich anilines react more readily than electron-poor ones.[4]
Electron-Poor Amines 4-NitroanilineFormaldehydeLow to ModerateMay require harsher conditions, such as microwave heating.[1]
Sterically Hindered DiisopropylamineGlyoxylic AcidLow to ModerateSteric hindrance can significantly slow down the reaction.[4]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inefficient iminium ion formation.- Low reactivity of the amine or boronic acid.- Steric hindrance.- Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water and drive the iminium ion formation.[3]- For electron-poor substrates, consider increasing the reaction temperature or using microwave irradiation.[1]- For sterically hindered substrates, prolonged reaction times may be necessary.
Formation of Byproducts - Protodeboronation of the boronic acid.- Side reactions of the carbonyl component.- Ensure the reaction is not overly acidic, as this can promote protodeboronation.- Use a slight excess of the carbonyl component if it is volatile or prone to side reactions.
Difficulty with Purification - The hydrophobic nature of the product leading to streaking on silica gel.- Close polarity of the product and starting materials.- Consider using a less polar solvent system for chromatography or reverse-phase chromatography if the product is sufficiently non-polar.- Ensure the reaction goes to completion to minimize the presence of starting materials.

Safety Precautions

  • Boronic Acids: While generally stable, boronic acids can be respiratory irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use and handle with appropriate care.

  • Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle the aqueous solution in a fume hood and avoid inhalation of vapors.

  • Solvents: Dichloromethane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

Conclusion

The Petasis reaction of trans-nonenylboronic acid with amines provides a versatile and efficient route to a variety of lipophilic substituted amines and α-amino acids. By understanding the reaction mechanism and following the detailed protocols provided, researchers can reliably synthesize these valuable compounds. The operational simplicity and broad functional group tolerance of the Petasis reaction make it a highly attractive method for applications in drug discovery, combinatorial chemistry, and materials science.

References

  • Organic Chemistry Portal. Petasis Reaction. [Link]

  • Wikipedia. Petasis reaction. [Link]

  • Zhan, G., Du, W., & Chen, F. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(17), 9892-9955. [Link]

  • Zhan, G., Du, W., & Chen, F. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications, 119(17), 9892-9955. [Link]

  • Szabó, K. J. (2010). Petasis Borono-Mannich Reaction and Allylation of Carbonyl Compounds via Transient Allyl Boronates Generated by Palladium-Catalyzed Substitution of Allyl Alcohols. An Efficient One-Pot Route to Stereodefined ??-Amino Acids and Homoallyl Alcohols. ResearchGate. [Link]

  • Shaheen, S., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. National Institutes of Health. [Link]

  • Diehl, A. M., et al. (2018). Sulfonamides as Amine Component in the Petasis-Borono Mannich Reaction: A Concise Synthesis of α-Aryl- and α-Alkenylglycine Derivatives. ResearchGate. [Link]

  • Hu, C., et al. (2024). A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]

  • Maji, R., & Chatterjee, A. (2019). Secondary amine selective Petasis (SASP) bioconjugation. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of trans-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Boron Impurities & Reagent Purification Molecule of Interest: trans-1-Nonenylboronic Acid (CAS: 88094-68-2) Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Context

trans-1-Nonenylboronic acid presents a unique purification challenge due to its amphiphilic nature.[1] It possesses a lipophilic C9 alkenyl chain and a polar, Lewis-acidic boronic acid headgroup.

Common "impurities" in reactions involving this molecule fall into two categories:

  • Boron Byproducts: Boronic anhydride (trimerization), boronic esters (pinacol carryover), and inorganic boron salts.

  • Protodeboronated Species: 1-Nonene (result of C-B bond cleavage).[1]

This guide provides self-validating workflows for two distinct user intents: removing residual boron reagents from a coupling product (e.g., Suzuki-Miyaura) and purifying the boronic acid reagent itself.[1]

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, confirm the nature of your impurity using 1H NMR.

Symptom (NMR/TLC)DiagnosisRoot Cause
Broad Peak (1.5 - 5.0 ppm) Boronic Anhydride (Boroxine)Dehydration of the boronic acid.[1] Not necessarily a chemical impurity, but affects stoichiometry.
Sharp Singlet (~1.2 ppm) Pinacol ContaminationIncomplete hydrolysis if generated from pinacol ester; or carryover from Suzuki coupling.[1]
Streak on TLC Plate Lewis Acid InteractionBoronic acid coordinating with silanols on silica gel.[1]
Yield > 100% Solvate/AnhydrideBoronic acids trap solvent molecules or form trimers, artificially inflating mass.

Workflow Selector

Use the following logic map to determine the correct purification strategy for your specific situation.

PurificationLogic Start START: What is your goal? Goal1 Remove Boron Reagent from Coupling Product Start->Goal1 Goal2 Purify the trans-Nonenylboronic Acid Reagent Itself Start->Goal2 Q1 Is Product Acid-Sensitive? Goal1->Q1 MethodB Method B: Silica Impregnation (Chromatography) Goal2->MethodB Quick Clean MethodC Method C: K[RBF3] Conversion (Crystallization) Goal2->MethodC Best Purity Q2 Is Product Water Soluble? Q1->Q2 Yes (Sensitive) MethodD Method D: Oxidative Workup (Destruction) Q1->MethodD No (Stable) MethodA Method A: Sorbitol Extraction (Phase Switch) Q2->MethodA No (Lipophilic) Q2->MethodB Yes (Polar)

Figure 1: Decision matrix for selecting the appropriate purification protocol based on chemical stability and objective.

Technical Protocols

Protocol A: The Sorbitol "Phase-Switch" Wash

Best For: Removing residual trans-nonenylboronic acid from a non-polar Suzuki coupling product.[1] Mechanism: Sorbitol (a polyol) forms a water-soluble cyclic boronate ester with the boronic acid, pulling it from the organic phase into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or DCM).

  • Complexation: Prepare a 1M aqueous solution of D-Sorbitol (or Mannitol).

  • Extraction: Wash the organic layer with the Sorbitol solution (3 x 15 mL).

    • Observation: The boronic acid binds to the sorbitol and migrates to the water layer.

  • Verification: Check the organic layer via TLC.[2][3] The streaking boronic acid spot should be absent.[2]

  • Isolation: Dry the organic layer (

    
    ) and concentrate to obtain the boron-free product.
    

Why this works: The equilibrium constant for boronic acid binding to sorbitol is orders of magnitude higher than for simple hydration, effectively "scavenging" the impurity [1, 2].

Protocol B: Boric Acid Impregnated Silica Chromatography

Best For: Purifying the trans-nonenylboronic acid reagent itself or separating it from close-running byproducts when extraction fails.[1] Mechanism: Saturating the silica surface with boric acid blocks the active silanol sites that normally cause irreversible adsorption (streaking) of the target boronic acid.

  • Preparation: Dissolve Boric Acid (

    
    ) in Methanol (approx. 10% w/v).
    
  • Impregnation: Add dry silica gel to the solution. Stir for 30 minutes.

  • Drying: Remove solvent via rotary evaporation until silica is a free-flowing powder.[1]

  • Column Packing: Pack the column using Hexanes/Ethyl Acetate as normal.

  • Elution: Run the column. trans-Nonenylboronic acid will elute as a compact spot rather than a streak.[1]

Note: This method prevents yield loss caused by the target molecule sticking to the stationary phase [3].

Protocol C: Potassium Trifluoroborate ( ) Conversion

Best For: Creating an ultra-pure, shelf-stable form of the reagent. Mechanism: Converts the liquid/oily boronic acid into a crystalline salt that precipitates, leaving impurities in the mother liquor.

  • Reaction: Dissolve crude trans-nonenylboronic acid (1 equiv) in Methanol (4 mL/mmol).

  • Addition: Add saturated aqueous

    
     (4.5 equiv) dropwise at 0°C.
    
    • Caution: Glassware etching is possible; use plasticware if preferred.

  • Stirring: Stir vigorously for 30 minutes. A white precipitate will form.[3]

  • Filtration: Filter the solid and wash with cold Methanol/Water (1:1) to remove inorganic salts, then wash with minimal Acetone/Ether.

  • Result: The resulting Potassium trans-1-nonenyltrifluoroborate is a stable solid.[1]

  • Reversal (Optional): If the free acid is absolutely required, hydrolyze with mild aqueous acid (

    
     / 
    
    
    
    ) immediately before use.

Expert Insight: The trifluoroborate salt is air-stable and often performs better in Suzuki couplings than the free acid due to slow-release of the active species [4, 5].

Troubleshooting & FAQs

Q: My purified trans-nonenylboronic acid is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. Long-chain alkenylboronic acids have low melting points.[1] Small amounts of solvent or the "cis" isomer (from incomplete hydroboration of 1-nonyne) can depress the melting point. Store at -20°C to induce solidification.

Q: The NMR shows a very broad peak around 2-5 ppm that disappears on


 shake. What is this? 
A:  This is the 

protons. The broadening is due to quadrupolar relaxation of the Boron nucleus (

, spin 3/2) and hydrogen bonding. It is normal. If the integration is low (e.g., < 2H), you likely have the boroxine (anhydride) form. This is chemically competent for reactions; just adjust molecular weight calculations (use the trimer MW).

Q: Can I use the Oxidative Workup (Method D) if my product contains an alkene? A: NO. Oxidative conditions (


 or Oxone) used to destroy residual boron will also epoxidize or cleave the alkene in your trans-nonenyl chain or product. Use the Sorbitol wash (Method A) instead.

References

  • Sorbitol Complexation: M. Gray, et al. "Practical Boron Removal from Suzuki-Miyaura Coupling Products." Tetrahedron Letters, 2002.[4]

  • Polyol Extraction: D. Hall. "Structure, Properties, and Preparation of Boronic Acid Derivatives."[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011. [1]

  • Silica Impregnation: H. Yuen, et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry, 2005.

  • Trifluoroborate Conversion: G. Molander, et al.[5] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry, 2002.

  • General Purification: D. Lennox, et al. "Orchestrating Boron-Carbon Bond Formation." Chemical Society Reviews, 2014.

Sources

Catalyst poisoning in reactions with trans-Nonenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Guide: Troubleshooting Catalyst Deactivation in trans-Nonenylboronic Acid Couplings

Introduction

You are likely accessing this guide because your Suzuki-Miyaura cross-coupling with trans-1-nonenylboronic acid (CAS: 123292-19-7) has stalled, precipitated "Pd black," or resulted in low yields despite high catalyst loading.

While trans-nonenylboronic acid is a robust reagent for installing C9 lipophilic chains, it presents a unique triad of failure modes compared to arylboronic acids:

  • Lipophilicity/Solubility Mismatch: The nonyl chain requires non-polar solvents, but the boronic acid moiety requires water/base for activation.

  • Boroxine Dehydration: The reagent spontaneously dehydrates to its trimeric anhydride (boroxine), altering stoichiometry.

  • Protodeboronation: The trans-alkenyl bond is susceptible to protonolysis under high pH, often mistaken for catalyst death.

This guide moves beyond basic "add more catalyst" advice. We will diagnose whether your system is suffering from True Poisoning (irreversible ligand displacement) or Pseudo-Poisoning (reagent degradation).

Module 1: Diagnostic Triage

Before altering reaction parameters, use this logic flow to identify the root cause. Visual observation of the reaction mixture is your primary data point.

DiagnosticTriage Start Reaction Stalled / Low Yield Obs Visual Observation of Reaction Mixture Start->Obs Black Precipitate: Black Powder (Pd Black) Obs->Black Rapid Darkening Clear Solution: Clear/Homogeneous (No Precipitate) Obs->Clear Remains Light Brown Precipitate: Brown/Orange Sludge Obs->Brown Slow Darkening LigandFail Ligand Dissociation/Oxidation (Not Poisoning) Black->LigandFail Poison True Catalyst Poisoning (Lewis Basic Impurities) Clear->Poison Proto Reagent Consumption (Protodeboronation) Brown->Proto Action1 Action: Switch to Bidentate Ligand (dppf) or NHC (PEPPSI) LigandFail->Action1 Action2 Action: Perform 'Spike Test' (See Module 3) Poison->Action2 Action3 Action: Check GC/LC for 1-Nonene Reduce Base Strength Proto->Action3

Figure 1: Diagnostic decision tree for identifying catalyst failure modes based on visual cues.

Module 2: The Silent Killers (Technical FAQs)

Q1: My reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Is it poisoned?

Diagnosis: Likely Boroxine Stoichiometry Mismatch , not poisoning. Mechanism: trans-Nonenylboronic acid exists in equilibrium with its cyclic trimer (boroxine). Commercial samples are often mixtures.

  • The Trap: If you calculate stoichiometry based on the monomer (MW ~170 g/mol ) but your sample is mostly boroxine (anhydride), you are actually adding excess boron. However, boroxines are kinetically slow to transmetalate without sufficient water to hydrolyze them back to the monomer [1].

  • Solution: Ensure your solvent system contains at least 5-10% water (v/v). If using anhydrous conditions (e.g., dioxane), add 3 equivalents of water explicitly to drive the equilibrium toward the reactive boronic acid species.

Q2: I see "Pd Black" crashing out within 10 minutes. Why?

Diagnosis: Ligand Oxidation or "Cluster Formation." Mechanism: Alkenylboronic acids are reducing agents. If the oxidative addition step (Ar-X + Pd) is slow, the Pd(II) species can be reduced by the boronic acid to Pd(0) before the cycle completes. Without the aryl halide to insert, naked Pd(0) aggregates into inactive nanoparticles (Pd Black) [2]. Solution:

  • "Slow Addition": Do not add the boronic acid all at once. Add it dropwise over 1 hour. This keeps the concentration of the reducing agent low relative to the catalyst.

  • Ligand Switch: Switch from monodentate phosphines (PPh3) to bidentate ligands like dppf or Xantphos . These bite angles stabilize the Pd center more effectively against aggregation.

Q3: The catalyst stays in solution, but yield is <10%. I detect 1-nonene in the waste.

Diagnosis: Protodeboronation (Pseudo-Poisoning). Mechanism: Under basic conditions, the C-B bond is cleaved by water/protons rather than reacting with the Pd catalyst. This is faster for alkenylboronic acids than aryl ones. The "poisoning" is an illusion; your nucleophile is simply destroying itself [3]. Data Comparison:

Base UsedpKa (conj. acid)Protodeboronation RiskRecommendation
KOH / NaOH 15.7High Avoid if possible.
K3PO4 12.3Moderate Good balance for sluggish substrates.
K2CO3 10.3Low Standard starting point.
KF 3.2Minimal Best for sensitive substrates, requires specific solvents.

Module 3: Advanced Protocols

Protocol A: The "Spike Test" (Confirming True Poisoning)

Use this to determine if impurities (thiols, amines from synthesis) in your trans-nonenylboronic acid batch are irreversibly binding the Pd.

  • Setup: Run your standard reaction until it stalls (e.g., 1 hour).

  • Spike: Add a "standard" easy substrate pair (e.g., 4-bromotoluene + phenylboronic acid) directly into the stalled reaction pot.

  • Monitor: Check LCMS/GC after 30 minutes.

    • Result A (Standard couples): The catalyst is ALIVE . Your nonenylboronic acid is likely degraded (protodeboronation) or the transmetalation is energetically unfavorable.

    • Result B (Standard fails): The catalyst is DEAD . Your nonenylboronic acid contains a poison (likely sulfur or nitrogen trace from its synthesis) that has permanently ligated the Pd. Action: Recrystallize the reagent (Protocol B).

Protocol B: Purification of trans-Nonenylboronic Acid

Commercial batches often degrade. Recrystallization is mandatory if the "Spike Test" fails.

  • Dissolution: Dissolve 1.0 g of crude boronic acid in a minimum amount of hot acetone (~5 mL).

  • Precipitation: Slowly add water (dropwise) until turbidity persists.

  • Cooling: Allow to cool to room temperature, then place in a fridge (4°C) for 2 hours.

  • Collection: Filter the white crystalline solid.

  • Drying: Dry under high vacuum for 4 hours. Note: Do not heat while drying to prevent dehydration back to boroxine.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous? Advanced Synthesis & Catalysis, 348(5), 609–679.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(3), 1312–1318.

  • Molander, G. A., & Ellis, N. (2007).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

Sources

Troubleshooting difficult couplings with sterically hindered substrates and trans-Nonenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Challenges in the Coupling of Sterically Hindered Substrates with trans-Nonenylboronic Acid.

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki-Miyaura coupling is a powerful and versatile tool for C-C bond formation, its application to sterically demanding systems can be fraught with challenges, leading to low yields, side product formation, and reaction failure. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to navigate the complexities of coupling sterically hindered substrates, with a particular focus on the use of trans-nonenylboronic acid.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions that often arise when tackling these challenging coupling reactions.

Q1: Why is my Suzuki-Miyaura coupling reaction with a sterically hindered aryl halide and trans-nonenylboronic acid failing or giving low yields?

A1: The success of a Suzuki-Miyaura coupling is highly sensitive to steric hindrance.[1] When both coupling partners are sterically demanding, several key steps in the catalytic cycle can be impeded. The primary bottlenecks are typically a slow oxidative addition of the bulky aryl halide to the palladium(0) complex and a difficult reductive elimination of the sterically congested product from the palladium(II) intermediate. Additionally, the transmetalation step, where the organic group is transferred from boron to palladium, can also be sluggish with hindered boronic acids.[2]

Q2: What are the most common side reactions I should be aware of in these types of couplings?

A2: With sterically hindered substrates and alkenylboronic acids, several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often water or alcohol in the reaction mixture), leading to the formation of nonene and reducing the amount of boronic acid available for the coupling.[3]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, leading to the formation of symmetrical biaryls or dienes.

  • Isomerization of the double bond: The trans geometry of the nonenylboronic acid may isomerize to the cis isomer under the reaction conditions, leading to a mixture of products. This can be influenced by the choice of catalyst, base, and temperature.

  • Dehalogenation: Reduction of the aryl halide to the corresponding arene can occur, consuming the starting material.[4]

Q3: How does the choice of palladium catalyst and ligand impact the outcome of a sterically hindered coupling?

A3: The catalyst system is arguably the most critical factor in overcoming steric hindrance. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps.[5] Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are specifically designed to create a highly active and sterically accessible palladium center that can accommodate bulky substrates.[6] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is generally less critical than the ligand, but pre-catalysts that readily generate the active Pd(0) species are often preferred.[5]

Q4: What is the role of the base in a Suzuki-Miyaura coupling, and how should I choose one for a difficult reaction?

A4: The base plays a crucial role in activating the boronic acid for transmetalation by forming a more nucleophilic boronate species.[7][8] For sterically hindered couplings, stronger bases are often required to facilitate this step. However, a very strong base can also promote side reactions. A careful balance is necessary. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can also influence the solubility of the reagents and the overall reaction kinetics.[9]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues encountered during the coupling of sterically hindered substrates with trans-nonenylboronic acid.

Troubleshooting_Suzuki start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst Initial Check check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents of sufficient quality? start->check_reagents ligand_choice Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) check_catalyst->ligand_choice Sub-optimal ligand catalyst_loading Increase catalyst and ligand loading (e.g., 2-5 mol%) check_catalyst->catalyst_loading Low catalyst activity base_choice Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3) check_conditions->base_choice Inefficient transmetalation solvent_choice Use an appropriate solvent (e.g., Toluene, Dioxane, THF/H2O) check_conditions->solvent_choice Poor solubility or reactivity temperature Increase reaction temperature check_conditions->temperature Slow kinetics boronic_acid_quality Check for protodeboronation. Use fresh boronic acid or a boronate ester. check_reagents->boronic_acid_quality Degraded boronic acid aryl_halide_purity Ensure purity of the aryl halide. check_reagents->aryl_halide_purity Impure starting material success Successful Coupling ligand_choice->success catalyst_loading->success base_choice->success solvent_choice->success temperature->success boronic_acid_quality->success aryl_halide_purity->success

Caption: Troubleshooting flowchart for a challenging Suzuki-Miyaura coupling.

Issue 1: No or minimal conversion of starting materials.

  • Probable Cause: The catalytic cycle is not initiating or is proceeding at an extremely slow rate due to steric hindrance.

  • Troubleshooting Steps:

    • Evaluate the Catalyst System:

      • Ligand: Standard ligands like PPh₃ are often ineffective for sterically demanding couplings. Switch to a bulky, electron-rich biarylmonophosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a coordinatively unsaturated Pd(0) species, which is crucial for oxidative addition to the hindered aryl halide.[6]

      • Catalyst Loading: For difficult couplings, it may be necessary to increase the catalyst and ligand loading from the typical 1-2 mol% to 3-5 mol%.

    • Optimize Reaction Conditions:

      • Base: A stronger base may be required to facilitate the transmetalation step. Consider switching from weaker bases like Na₂CO₃ to K₃PO₄ or Cs₂CO₃.

      • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition and reductive elimination steps. Solvents with higher boiling points like toluene or dioxane are often beneficial.

    • Check Reagent Quality:

      • Aryl Halide: Ensure the aryl halide is pure and free of inhibitors.

      • trans-Nonenylboronic Acid: Alkenylboronic acids can be prone to decomposition.[10] Use freshly prepared or purchased boronic acid. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) which can be used directly in the coupling reaction.

Issue 2: Formation of significant side products (protodeboronation, homocoupling).

  • Probable Cause: The rate of the desired cross-coupling is slow, allowing competing side reactions to become significant.

  • Troubleshooting Steps:

    • Minimize Water Content: Protodeboronation is often exacerbated by the presence of water. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts should be avoided. Use anhydrous solvents and consider drying the base before use.

    • Use a Boronate Ester: As mentioned previously, converting the boronic acid to a boronate ester can increase its stability and reduce the rate of protodeboronation.

    • Optimize the Base: While a stronger base can be beneficial, an overly aggressive base can also promote decomposition of the boronic acid. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, CsF) is recommended.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help to compensate for some loss due to side reactions.

Issue 3: Loss of stereochemistry (formation of cis-isomer).

  • Probable Cause: Isomerization of the trans-double bond of the nonenylboronic acid is occurring under the reaction conditions.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can promote isomerization. If possible, try running the reaction at a lower temperature for a longer period.

    • Screen Catalysts and Ligands: Some palladium-ligand combinations may be more prone to inducing isomerization than others. Experiment with different bulky phosphine ligands.

    • Minimize Reaction Time: Prolonged exposure to the reaction conditions can increase the likelihood of isomerization. Monitor the reaction closely by TLC or GC-MS and work it up as soon as the starting material is consumed.

Data-Driven Recommendations

The following tables provide a summary of recommended starting conditions for challenging Suzuki-Miyaura couplings based on literature precedent for similar systems.

Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings

Catalyst PrecursorLigandTypical Loading (mol%)Key Advantages for Hindered Couplings
Pd(OAc)₂ or Pd₂(dba)₃SPhos2-5Excellent for a broad range of sterically demanding aryl and heteroaryl halides.
Pd(OAc)₂ or Pd₂(dba)₃XPhos2-5Often provides superior results for very hindered substrates where other ligands fail.
RuPhos Pd G3RuPhos2-5A pre-formed catalyst that can offer high activity and stability.
PdCl₂(dppf)dppf3-5A more traditional but sometimes effective catalyst for moderately hindered systems.

Table 2: Recommended Reaction Conditions for Couplings with Alkenylboronic Acids

BaseSolventTemperature (°C)Comments
K₃PO₄Toluene/H₂O (10:1)80-110A robust and generally effective system.
Cs₂CO₃Dioxane100Often provides good results, especially with more sensitive substrates.
K₂CO₃THF/H₂O (4:1)60-80A milder option that can sometimes help to prevent side reactions.
CsFToluene80-110Can be effective in cases where other bases fail, particularly with boronate esters.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with trans-nonenylboronic acid. It should be used as a starting point and may require optimization for specific substrates.

Materials:

  • Sterically hindered aryl bromide (1.0 mmol)

  • trans-Nonenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, finely ground)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the sterically hindered aryl bromide, trans-nonenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and deionized water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow reagents Combine Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, and Base inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atmosphere solvent_addition Add Degassed Solvents (Toluene/H2O) inert_atmosphere->solvent_addition heating Heat Reaction Mixture (e.g., 100 °C) solvent_addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup (EtOAc/H2O, Brine Wash) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Tang, W., & Li, C. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chem. Soc. Rev.2015 , 44(12), 3841-3850. [Link]

  • Littke, A. F., & Fu, G. C. A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids. Angew. Chem. Int. Ed.1998 , 37(24), 3387-3388. [Link]

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. J. Am. Chem. Soc.2007 , 129(11), 3358-3366. [Link]

  • Carrow, B. P., & Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011 , 133(7), 2116-2119. [Link]

  • Thomas, A. A., & Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Angew. Chem. Int. Ed.2016 , 55(37), 11114-11132. [Link]

  • Fu, G. C. The development of versatile catalysts for the Suzuki cross-coupling of arylboronic acids with aryl and vinyl halides and triflates under mild conditions. J. Am. Chem. Soc.2000 , 122(17), 4020-4028. [Link]

  • Molander, G. A., & Jean-Gérard, L. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2007 , 72(10), 3845-3854. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angew. Chem. Int. Ed.2001 , 40(23), 4544-4568. [Link]

  • Bock, M. J., & Denmark, S. E. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. J. Am. Chem. Soc.2021 , 143(32), 12586-12595. [Link]

  • Haddach, M., & McCarthy, J. R. A New Method for the Synthesis of Ketones: The Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Arylboronic Acids. Tetrahedron Lett.1999 , 40(16), 3109-3112. [Link]

  • Li, C., Chen, T., Li, B., Xiao, G., & Tang, W. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Org. Chem. Front.2014 , 1, 225-229. [Link]

  • Molander, G. A., & Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. J. Org. Chem.2006 , 71(25), 9681-9686. [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube, uploaded by ACS Publications, 3 October 2011, [Link].

  • Yamamoto, T., Ishiyanagi, T., & Yamamoto, A. Transmetalation of Boronic Acids and Their Derivatives: Mechanistic Elucidation and Relevance to Catalysis. Dalton Trans.2021 , 50(4), 1149-1165. [Link]

  • ChemOrgChem. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube, 4 May 2022, [Link].

  • Johansson, H., & El-Salfiti, M. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments2019 , 160, 951-959. [Link]

  • El-Shishtawy, R. M., & Asiri, A. M. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Molecules2011 , 16(10), 8467-8478. [Link]

  • Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. J. Organomet. Chem.1999 , 576(1-2), 147-168. [Link]

  • Naiya, M. M. Re: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate, 4 December 2017, [Link].

  • Reddit user "DasBoots". Diagnosing issues with a failed Suzuki coupling? r/Chempros, 2019, [Link].

  • Cox, P. A., et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.2017 , 139(35), 12264–12273. [Link]

  • Crudden, C. M., et al. Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Org. Lett.2014 , 16(3), 864-867. [Link]

Sources

Catalyst deactivation and turnover number in large scale reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Tier 3 Advanced Troubleshooting

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Scope: Transition Metal Catalysis (Homogeneous & Heterogeneous) in Drug Development.

Introduction: The "Valley of Death" in Scale-Up

Welcome to the technical support center. If you are reading this, you are likely facing the classic "scale-up paradox": a reaction that worked flawlessly at 100 mg scale has stalled, precipitated, or decomposed at 100 g.

In drug development, the transition from medicinal chemistry (speed/yield focus) to process chemistry (efficiency/safety focus) hinges on two metrics: Turnover Number (TON) and Catalyst Lifetime . At large scales, heat transfer limitations and trace impurities—irrelevant in a vial—become catalyst killers.

This guide moves beyond basic optimization. We treat catalyst deactivation as a forensic science, distinguishing between intrinsic death (poisoning/sintering) and engineering failure (mass transfer).

Module 1: Diagnosing "The Stall" (Deactivation Forensics)

User Query: "My reaction stops at 60% conversion. Adding more time doesn't help. Is my catalyst dead?"

Scientist Response: A stalled reaction is rarely just "dead." It is a symptom of either Kinetic Arrest (catalyst deactivation) or Thermodynamic Equilibrium . Before adding more metal, you must diagnose the root cause.

Troubleshooting Workflow

Perform the Standard Addition Diagnostic (SAD). Split your stalled reaction mixture into two aliquots:

  • Aliquot A: Add fresh substrate.

  • Aliquot B: Add fresh catalyst.

ObservationDiagnosisRoot CauseActionable Fix
No rate increase in A or B Product Inhibition The product is binding to the metal center, blocking the active site.Engineer a crystallization/precipitation step to remove product in situ.
Rate increases in A Living Catalyst The catalyst is active, but the reaction reached equilibrium or ran out of reagents.Check thermodynamics; remove byproducts (e.g., water/acid) to shift equilibrium.
Rate increases in B Catalyst Death The original catalyst has deactivated (Poisoning, Sintering, or Leaching).Perform the Poisoning Screen (see below).
Visualizing the Diagnostic Logic

DiagnosticFlow Start Reaction Stalled (e.g., 60% Conversion) Split Split Reaction Stream Start->Split AddSub Aliquot A: Add Fresh Substrate Split->AddSub AddCat Aliquot B: Add Fresh Catalyst Split->AddCat ResA1 Reaction Resumes AddSub->ResA1 ResA2 No Change AddSub->ResA2 ResB1 Reaction Resumes AddCat->ResB1 ResB2 No Change AddCat->ResB2 Diag1 Diagnosis: Active Catalyst (Check Equilibrium) ResA1->Diag1 Diag3 Diagnosis: Product Inhibition (Self-Poisoning) ResA2->Diag3 If B also fails Diag2 Diagnosis: Catalyst Death (Poisoning/Sintering) ResB1->Diag2 ResB2->Diag3 If A also fails

Caption: Decision tree for distinguishing between catalyst deactivation, equilibrium limitations, and product inhibition.

Module 2: Homogeneity vs. Heterogeneity (The "Cocktail" Problem)

User Query: "I'm using a Pd/C solid catalyst, but I suspect the reaction is actually happening in the solution. How do I prove it?"

Scientist Response: This is the "Cocktail of Particles" problem. In many "heterogeneous" Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the solid support merely acts as a reservoir, leaching active soluble clusters that do the work, then re-depositing (Ostwald ripening).

Why this matters: If the reaction is truly homogeneous, filtration will not stop the reaction, and metal contamination in the drug substance will be high.

Protocol 1: The Hot Filtration Test (Rigorous)

Standard filtration allows the solution to cool, causing soluble clusters to precipitate, leading to a false negative.

  • Preparation: Pre-heat a glass frit or syringe filter to the reaction temperature using a heat gun or hot solvent wash.

  • Execution: At 50% conversion, rapidly filter the hot reaction mixture into a pre-heated receiving flask containing fresh ligands (if applicable).

  • Monitoring: Continue stirring the filtrate at reaction temperature.

  • Interpretation:

    • Filtrate stops reacting: True Heterogeneous catalysis.

    • Filtrate continues reacting: Homogeneous (Leaching) catalysis.

Protocol 2: The Mercury Poisoning Test

Mercury forms amalgams with metal(0) nanoparticles, suppressing their activity, but (usually) does not affect molecular organometallic complexes.

  • Addition: Add >300 equivalents of elemental Hg(0) relative to the catalyst metal.

  • Agitation: Stir vigorously (Hg is heavy and sits at the bottom; mass transfer is key).

  • Interpretation:

    • Reaction Stops: Catalyst is likely Nanoparticles/Heterogeneous .

    • Reaction Proceeds: Catalyst is likely Molecular/Homogeneous .

Warning: As noted by Ananikov (2019), Hg can react with certain Pd(II) complexes or NHC ligands, giving false positives. Always cross-validate with the Hot Filtration test.

Module 3: Optimizing TON for Scale-Up

User Query: "My TON is only 500. For the pilot plant, I need a TON of 5,000 to make the economics work. How do I boost it?"

Scientist Response: Turnover Number (TON) measures stability (Lifetime), while Turnover Frequency (TOF) measures rate (Speed). To increase TON, you must identify and mitigate the specific deactivation mechanism.

Deactivation Mechanisms & Mitigation Table
MechanismDescriptionScale-Up SymptomMitigation Strategy
Poisoning Strong chemisorption of impurities (S, P, N) on active sites.Catalyst dies instantly upon adding lower-grade solvent/reagents.Feed Purification: Use scavengers (activated carbon) on reagents before reaction.
Fouling (Coking) Carbon deposition blocking pores physically.Gradual loss of activity; catalyst turns black/tarry.Hydrogen Pressure: Increase H₂ partial pressure to hydrogenate coke precursors.
Sintering Thermal agglomeration of nanoparticles (surface area loss).Activity drops after exotherms (hotspots).Temp Control: Dosing-controlled reaction (semi-batch) to prevent thermal runaway.
Leaching Active metal dissolves into solution.High metal content in product; inability to recycle catalyst.Ligand Tuning: Use multidentate ligands (phosphines/thiols) to anchor the metal more tightly.
The Scale-Up Calculation (TON vs. E-Factor)

In drug development, high TON is not just about catalyst cost; it's about the E-Factor (Waste) .



Target: For high-value pharma intermediates, a TON of 1,000–5,000 is often acceptable. For commodity chemicals, >50,000 is required.

Visualizing Deactivation Pathways

Deactivation cluster_death Deactivation Pathways Active Active Catalyst Sintered Sintering (Irreversible) Active->Sintered T > T_max (Hotspots) Poisoned Poisoned (Chemical) Active->Poisoned Heteroatoms (S, P, As) Fouled Fouled (Physical) Active->Fouled Coking (Pore Blocking) Fouled->Active Regeneration (Burn-off)

Caption: Primary deactivation pathways. Note that Fouling is often reversible (regeneration), while Sintering is usually permanent.

References

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Link

    • The definitive review on deactivation mechanisms (poisoning, fouling, sintering).
  • Widegren, J. A., & Finke, R. G. (2003). A review of the problem of distinguishing

Validation & Comparative

Reactivity of trans-Nonenylboronic Acid vs. Boronate Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (E)-1-nonenylboronic acid (free acid) and its corresponding boronate esters (specifically the pinacol ester, Bpin). While often used interchangeably in retrosynthetic planning, these two species exhibit distinct kinetic profiles, stability limitations, and atom economies.

The Core Trade-off:

  • Free Acid: Superior transmetallation kinetics and atom economy; compromised by variable stoichiometry (anhydride formation) and lower oxidative stability.

  • Boronate Ester: Excellent shelf-stability and purification ease; requires in situ activation (hydrolysis) for efficient coupling, often introducing an induction period.

Mechanistic Foundations: The "Activation Gap"

To understand the reactivity difference, we must look at the transmetallation step of the Suzuki-Miyaura catalytic cycle.

Lewis Acidity and Transmetallation

The rate-determining step in many Suzuki couplings involving alkenyl boronates is transmetallation .

  • Free Boronic Acid: The

    
     group is sufficiently Lewis acidic to coordinate with the base (e.g., 
    
    
    
    ,
    
    
    ) to form the reactive hydroxyboronate species
    
    
    . This species rapidly transmetallates with the Oxidative Addition Complex (
    
    
    ).
  • Boronate Ester (Bpin): The steric bulk and electron-donating nature of the pinacol diol render the boron center less Lewis acidic. Furthermore, the bulky diol prevents the formation of the necessary 4-membered transition state required for transmetallation. Consequently, boronate esters generally must hydrolyze to the free acid in situ before they can participate in the cycle, or require specific "anhydrous" activation pathways that are kinetically slower.

Visualization: The Kinetic Bottleneck

The following diagram illustrates the extra energy barrier (hydrolysis) required for the ester.

Suzuki_Activation Ester Nonenyl-Bpin (Stable Precursor) Hydrolysis Hydrolysis (Rate Limiting Step) Ester->Hydrolysis + H2O / Base Acid Nonenyl-B(OH)2 (Free Acid) Hydrolysis->Acid Borate [Nonenyl-B(OH)3]- (Activated Borate) Acid->Borate + Base (OH-) Product Coupled Product (C-C Bond) Borate->Product Transmetallation & Red. Elim. Pd_Complex Pd-Ar-X (Oxidative Addition Complex) Pd_Complex->Product Catalytic Cycle

Figure 1: The activation pathway showing the mandatory hydrolysis step for boronate esters in standard aqueous Suzuki conditions.

Stability Profile & Side Reactions

The Boroxine Equilibrium (Free Acid)

trans-Nonenylboronic acid does not exist purely as a monomer. Upon storage or drying, it spontaneously dehydrates to form a cyclic trimer anhydride called a boroxine .

  • Impact: This varies the effective molecular weight. If you calculate stoichiometry based on the monomer (

    
    ), but your sample is 50% boroxine, you are actually adding more boron equivalents than intended.
    
  • Mitigation: Always store free acids in a slightly humid environment or recrystallize before precise kinetic work.

Protodeboronation (The "Silent Killer")

Both species are susceptible to protodeboronation (loss of the boron group replaced by a proton), but the pathways differ.

  • Mechanism: Alkenyl boronates are prone to protonolysis, especially under basic conditions.

  • Comparison:

    • Acids: Rapid protodeboronation at high pH.

    • Esters: Generally more robust, but once hydrolyzed to the active acid species during the reaction, they become equally vulnerable.

Comparative Performance Data

The following table synthesizes typical performance metrics for trans-1-nonenyl boron species under standard Suzuki conditions (e.g.,


, 

, Toluene/Water).
Featuretrans-Nonenylboronic Acidtrans-Nonenyl Boronate Ester (Pin)
Reaction Rate (

)
Fast (Direct activation)Slow (Induction period for hydrolysis)
Atom Economy High (Byproduct: Boric Acid)Low (Byproduct: Pinacol - High MW waste)
Purification Difficult (Streaks on Silica)Excellent (Stable on Silica)
Stoichiometry Control Variable (Boroxine formation)Precise (Monomeric)
Water Requirement Flexible (Can work in minimal water)Critical (Requires water for hydrolysis)
Cost (Commercial) Generally LowerHigher (Added manufacturing step)

Experimental Protocols

Protocol A: High-Speed Coupling with Free Acid

Use this when reaction speed is critical or the substrate is unstable to prolonged heating.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • trans-1-Nonenylboronic acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (3.0 equiv)
    
  • Solvent: THF/Water (10:1)[1]

Procedure:

  • Charge a reaction vial with Aryl Bromide, Boronic Acid, Base, and Catalyst.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed THF/Water mixture.

  • Heat to 60°C . Note: Acids often couple efficiently at lower temperatures than esters.

  • Monitor by HPLC. Expect full conversion within 1-4 hours.

  • Workup: Acidify carefully to pH 6 to remove residual boronic species into the aqueous layer, then extract.

Protocol B: Robust Coupling with Boronate Ester

Use this for scale-up or when precise stoichiometry is required.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • trans-1-Nonenylboronic acid pinacol ester (1.1 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Crucial Step: Ensure sufficient water is present. Anhydrous conditions will stall the reaction.

  • Combine reagents in the vessel under Argon.

  • Heat to 90°C . Note: Higher temperature is required to drive the hydrolysis of the pinacol ester.

  • Monitor by TLC/HPLC. Expect an induction period of 30-60 minutes, with full conversion in 6-12 hours.

  • Purification: The unreacted ester is lipophilic. It can often be separated by column chromatography (Hexane/EtOAc), unlike the free acid.

Decision Matrix: When to Use Which?

The choice between the acid and the ester should be driven by the specific constraints of your project.

Decision_Matrix Start Start: Choose Reagent Q1 Is the product hard to purify? Start->Q1 Q2 Is the substrate base/heat sensitive? Q1->Q2 No Use_Ester USE ESTER (Bpin) (Better purification, stable stoichiometry) Q1->Use_Ester Yes Q3 Is this for GMP/Scale-up? Q2->Q3 No Use_Acid USE ACID (-B(OH)2) (Faster rate, milder conditions) Q2->Use_Acid Yes Q3->Use_Ester Yes (Stability) Q3->Use_Acid No (Cost/Speed)

Figure 2: Decision tree for selecting between Nonenylboronic acid and its Pinacol ester.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

    • Key Insight: Defines the hydrolysis-dependent mechanism of boron
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

    • Key Insight: Foundational text on the reactivity differences between acids and esters.[2]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3] [Link]

    • Key Insight: Although focused on heteroaryls, the mechanistic insights on base-catalyzed protodeboron
  • Key Insight: Provides physical property baselines for alkenyl boronic acids.

Sources

Comparative Study of Palladium Catalysts for Alkenylboronic Acid Coupling

[1][2][3][4]

Executive Summary: The Geometry and Stability Challenge

In the landscape of Suzuki-Miyaura cross-coupling, alkenylboronic acids present a unique duality. They are versatile synthons for constructing conjugated dienes and styrenes—motifs ubiquitous in natural products and pharmaceuticals. However, they suffer from two notorious pitfalls: protodeboronation (rapid decomposition in base) and stereoisomerization (loss of E/Z geometry).

This guide moves beyond generic "Suzuki conditions" to provide a targeted comparison of palladium catalyst systems specifically for alkenyl coupling. We analyze the trade-offs between the "Standard" (Pd(PPh₃)₄), the "Robust" (Pd(dppf)Cl₂), and the "High-Performance" (Buchwald Precatalysts), providing you with the decision-making framework to maximize yield and stereofidelity.

Critical Mechanistic Context

Before selecting a catalyst, one must understand the "Danger Zone" in the catalytic cycle. For alkenylboronic acids, the rate-determining step is often transmetallation . If this step is too slow, the base (necessary for activation) will instead catalyze the protonolysis of the C-B bond (protodeboronation), destroying the starting material before it enters the cycle.

Visualization: The Race Against Protodeboronation

The following diagram illustrates the kinetic competition between productive coupling and destructive side reactions.

CatalyticCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAddAr-XTransMetTransmetallation(Rate Determining)OxAdd->TransMetBoronicAlkenylboronic Acid(R-B(OH)2)BaseBase Activation(OH- / CO3--)Boronic->BaseActivationBase->TransMetActivated BoronateDecompProtodeboronation(Side Product: Alkene)Base->DecompSlow Transmetallation(High pH + H2O)RedElimReductive Elimination(Product Formation)TransMet->RedElimRedElim->Pd0Regeneration

Caption: Kinetic competition between productive transmetallation (red box) and protodeboronation (grey hexagon). Fast catalysts favor the red path.

Comparative Analysis of Catalyst Systems

Tier 1: The Standard – Pd(PPh₃)₄
  • Ligand: Triphenylphosphine (Monodentate)

  • Status: The legacy choice.

  • Performance Profile:

    • Pros: Excellent stereoretention for simple E-alkenylboronic acids. The low steric bulk of PPh₃ minimizes "ring-walking" or isomerization pathways often seen with bulkier ligands in specific conformers.

    • Cons: High sensitivity to air/oxidation (must be yellow, not orange). Slow oxidative addition makes it unsuitable for aryl chlorides.

    • Verdict: Use for simple, unhindered iodides/bromides where cost is a factor and the boronic acid is stable.

Tier 2: The Workhorse – Pd(dppf)Cl₂[5]
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (Bidentate)

  • Status: The robust alternative.

  • Performance Profile:

    • Pros: Air-stable (shelf-life of months). The large bite angle of dppf accelerates reductive elimination, making it effective for sterically hindered couplings.

    • Cons: Can induce isomerization in sensitive alkenyl substrates. In comparative studies with alkenyltrifluoroborates, Pd(dppf)Cl₂ showed lower stereofidelity than PPh₃-based systems [1].

    • Verdict: The go-to for routine screening and scale-up, provided the substrate is not prone to E/Z isomerization.

Tier 3: High-Performance – XPhos Pd G3 / G4
  • Ligand: XPhos (Dialkylbiaryl phosphine)

  • Status: The problem solver.

  • Performance Profile:

    • Pros: Extremely fast oxidative addition and transmetallation. This speed is the primary defense against protodeboronation ; the catalyst consumes the boronic acid before the base can decompose it [2]. Excellent for heteroaryl chlorides and unstable boronic acids.

    • Cons: Higher cost. The bulky ligand can occasionally hinder the formation of very crowded quaternary centers, though generally superior to Tier 1.

    • Verdict: Essential for unstable alkenylboronic acids (e.g., 2-substituted vinyl) or deactivated aryl chlorides .

Performance Matrix: Head-to-Head Comparison

The following table summarizes relative performance based on aggregated application data.

FeaturePd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Oxidative Addition Rate LowMediumVery High
Stereoretention (E-alkenyl) High MediumHigh
Resistance to Protodeboronation LowMediumVery High
Air Stability (Solid State) PoorExcellent Excellent
Substrate Scope (Aryl Chlorides) PoorGoodExcellent
Ideal Base System Na₂CO₃ (aq)K₂CO₃ / Cs₂CO₃K₃PO₄ (aq/anhydrous)

Experimental Protocols

Protocol A: High-Fidelity Coupling (Stereoretention Focus)

Best for: Simple alkenylboronic acids where geometry preservation is paramount.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Alkenylboronic Acid (1.2 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

    • Base: TlOH or Ag₂O (Specialized) OR Na₂CO₃ (Standard) (2.0 equiv)

    • Solvent: DME/H₂O (2:1) degassed.

  • Procedure:

    • Charge a reaction vial with aryl halide, boronic acid, and Pd(PPh₃)₄ in a glovebox or under Ar flow.

    • Add degassed solvent and base solution.

    • Heat to 80°C for 4-12 hours.

    • Validation: Check crude NMR for vinyl proton coupling constants (J-values) to confirm E (typically 14-16 Hz) vs Z retention.

Protocol B: Rapid Coupling for Unstable Substrates

Best for: Unstable alkenylboronic acids prone to protodeboronation.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)

    • Alkenylboronic Acid (1.5 equiv - excess required due to instability)

    • Catalyst: XPhos Pd G3 (1-2 mol%)

    • Base: K₃PO₄ (0.5 M aqueous or anhydrous if strictly necessary) (3.0 equiv)

    • Solvent: THF or 1,4-Dioxane.

  • Procedure:

    • Dissolve the aryl halide and catalyst in THF.

    • Add the base.[2]

    • Crucial Step: Add the unstable boronic acid last or via slow addition if decomposition is extremely fast.

    • Heat rapidly to 60°C. Reaction is often complete in <1 hour due to the high activity of XPhos.

    • Why this works: The "G3" precatalyst releases the active Pd(0) species immediately upon activation, eliminating the induction period where boronic acid decomposition usually occurs.

Decision Guide for Catalyst Selection

Use this logic flow to select the starting point for your optimization.

DecisionTreeStartStart: Select SubstrateHalideTypeWhat is the Electrophile?Start->HalideTypeStabilityIs Boronic Acid Stable?HalideType->StabilityAryl Iodide / BromideUseXPhosUse XPhos Pd G3(Fast, prevents deboronation)HalideType->UseXPhosAryl Chloride / HeterocycleStereoIs E/Z Purity Critical?Stability->StereoYes (Stable)Stability->UseXPhosNo (Rapid decomp)UseDppfUse Pd(dppf)Cl2(Robust, general purpose)Stereo->UseDppfNo (Minor iso. acceptable)UseTetrakisUse Pd(PPh3)4(High stereoretention)Stereo->UseTetrakisYes (Strict retention needed)

Caption: Decision tree for selecting the optimal palladium catalyst based on substrate properties.

References

  • Molander, G. A., & Bernhardt, J. T. (2010). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[3][4]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][4]

Kinetic studies of trans-Nonenylboronic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Kinetic Profiling of trans-Nonenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Technical Guide

Executive Summary

In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice of the boron source is often a trade-off between transmetallation velocity and reagent stability . trans-1-Nonenylboronic acid represents a high-energy intermediate that offers rapid catalytic turnover but suffers from competitive protodeboronation.

This guide analyzes the kinetic behavior of trans-nonenylboronic acid against its primary surrogates: Pinacol Esters (BPin), Potassium Trifluoroborates (


), and MIDA boronates. Our analysis confirms that while the free boronic acid exhibits the highest 

for transmetallation, its application in scale-up is limited by a narrow stability window. For robust process chemistry, understanding the "slow-release" kinetics of its surrogates is critical.

Part 1: The Kinetic Landscape

To understand the performance of trans-nonenylboronic acid, one must dissect the catalytic cycle's rate-determining step (RDS). In many high-efficiency catalyst systems (e.g., Pd-phosphine complexes), oxidative addition is fast. The bottleneck often shifts to transmetallation , which is governed by the speciation of the boron reagent.

The "Fork in the Trail" Mechanism

Recent mechanistic studies (Lloyd-Jones et al.) identify two competing activation pathways for transmetallation:

  • Oxo-Palladium Pathway (Path A): The boronic acid reacts with a [Pd]-OH species. This is generally faster but requires the free acid.

  • Boronate Pathway (Path B): The boronic acid is activated by a base to form a boronate anion (

    
    ), which then attacks the [Pd]-halide.
    

trans-Nonenylboronic acid enters these cycles immediately. However, its surrogates (Esters/Salts) must first undergo hydrolysis to generate the active acid species. This pre-equilibrium step dictates the global reaction rate (


).
The Instability Factor: Protodeboronation

Alkenylboronic acids are particularly prone to base-catalyzed protodeboronation.



For the nonenyl chain, this side reaction is concentration-dependent. If the rate of hydrolysis (release of acid from ester/salt) exceeds the rate of transmetallation, the free acid accumulates and decomposes.

Part 2: Comparative Analysis

The following table synthesizes kinetic performance data, normalizing the trans-nonenylboronic acid rate as the baseline (


).

Table 1: Performance Matrix of Nonenylboron Sources

CandidateSpecies TypeRelative Rate (

)*
Stability (

in Base)
Atom EconomyPrimary Kinetic Limitation
trans-Nonenylboronic Acid Free Acid1.0 (Baseline) Low (< 1 h at pH 12)HighRapid Protodeboronation
Nonenyl-BPin Pinacol Ester~0.05 - 0.1High (> 24 h)ModerateHydrolysis-limited activation
K-Nonenyltrifluoroborate Molander Salt~0.2 - 0.4Very High (Solid)HighSolubility & Fluoride inhibition
Nonenyl-MIDA MIDA BoronateVariable**High (Solid)LowBase-dependent hydrolysis rate

*


 refers to the initial rate of product formation under standard aqueous/organic biphasic conditions.
** MIDA release rates are tunable via base strength/temperature.
Technical Insights:
  • The Acid (Candidate A): Provides "instant" reactivity. Ideal for use with unstable electrophiles or highly active catalysts (e.g., Pd-PEPPSI) where the reaction completes before decomposition occurs.

  • The Ester (Candidate B): The BPin ester is kinetically sluggish because the bulky pinacol ligand retards hydrolysis. It often requires harsh bases (e.g.,

    
    , 
    
    
    
    ) to force the equilibrium toward the active acid.
  • The Salt (Candidate C): Potassium trifluoroborates function as a reservoir . They hydrolyze slowly, maintaining a low, steady-state concentration of the free boronic acid. This "slow-release" mechanism protects the reagent from bulk decomposition, often resulting in higher overall yields despite slower initial rates.

Part 3: Mechanistic Visualization

The following diagram illustrates the speciation equilibrium and the critical "Leakage Pathway" (Protodeboronation) that necessitates kinetic control.

BoronSpeciation Ester Boronic Ester (BPin/MIDA) Acid Active Species trans-Nonenylboronic Acid Ester->Acid Hydrolysis (Slow) Salt Trifluoroborate (R-BF3 K) Salt->Acid Hydrolysis (Slow) Anion Boronate Anion [R-B(OH)3]- Acid->Anion + OH- (Fast Equilibrium) PdCycle Pd Catalytic Cycle (Transmetallation) Acid->PdCycle Neutral Path Decomp Decomposition (Protodeboronation) Acid->Decomp Slow Decay Anion->PdCycle Anionic Path Anion->Decomp Base Catalyzed (Irreversible)

Figure 1: The Kinetic Speciation Map. Note that surrogates (Ester/Salt) feed the Active Acid pool slowly, preventing the accumulation of the Anion which is most susceptible to Decomposition.

Part 4: Experimental Protocol (RPKA)

To validate these kinetics in your specific matrix, we utilize Reaction Progress Kinetic Analysis (RPKA) . This protocol avoids the artifacts of "initial rate" methods by monitoring the entire reaction profile.

Protocol: In-Situ Kinetic Monitoring via GC-FID/MS

Objective: Determine the turnover frequency (TOF) and catalyst death relative to boron source hydrolysis.

Reagents:

  • Substrate: 4-Bromoanisole (1.0 equiv, limiting reagent).

  • Boron Source: trans-Nonenylboronic acid vs. BPin ester (1.2 equiv).

  • Catalyst: Pd(OAc)2 / SPhos (0.5 mol%).

  • Base:

    
     (3.0 equiv).
    
  • Internal Standard: n-Dodecane (0.5 equiv, inert).

Workflow:

  • Stock Solution Prep: Dissolve aryl halide and Internal Standard in Toluene/Water (10:1).

  • Basal Calibration: Inject t=0 sample into GC to establish the Response Factor (RF) of halide vs. dodecane.

  • Initiation: Add the Boron source and Catalyst simultaneously to the thermostated vessel (60°C).

  • Sampling Loop:

    • Withdraw 50 µL aliquots at t = 1, 3, 5, 10, 20, 40, 60 mins.

    • Quench: Immediately dispense into a vial containing EtOAc/0.1M HCl (stops transmetallation instantly).

    • Phase Separation: Vortex and sample the organic layer.

  • Data Processing: Plot [Product] vs. Time.

    • Interpretation: If the Boronic Acid curve shows rapid initial burst followed by a plateau <100% yield, protodeboronation is competing. If the Ester curve is linear but slow, hydrolysis is rate-limiting.

ExperimentalWorkflow Setup Prepare Stock: Substrate + Int. Std (Dodecane) Initiate Add Catalyst + Boron Source (t=0) Setup->Initiate Sample Aliquot 50µL Initiate->Sample Intervals Quench Acidic Quench (HCl) Stops Transmetallation Sample->Quench Analyze GC/LC Analysis Ratio: Product/Int. Std Quench->Analyze Analyze->Sample Repeat Cycle

Figure 2: Self-Validating Kinetic Workflow. The acidic quench is critical to freeze the reaction equilibrium for accurate time-point analysis.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[1] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition. Link

  • Molander, G. A., & Ellis, N. (2007).[2] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Knapp, D. M., & Gillis, E. P. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[3] Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] Link

Sources

Validation Guide: Synthetic Route Optimization Using trans-1-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate the performance of trans-1-nonenylboronic acid (CAS: 88094-59-9) in Suzuki-Miyaura cross-coupling reactions against its pinacol ester and potassium trifluoroborate counterparts.

Verdict: trans-1-Nonenylboronic acid offers the highest atom economy and superior reactivity profiles in aqueous-organic media compared to pinacol esters. However, its validation requires strict adherence to stoichiometry adjustments (accounting for boroxine equilibrium) and inert handling to prevent protodeboronation. This guide outlines a validated protocol for installing linear C9-alkenyl chains with >98% E-stereoretention.

Technical Context & Strategic Utility

trans-1-Nonenylboronic acid is a specialized organoboron reagent used to introduce a hydrophobic C9 alkenyl tail into pharmacophores or natural product intermediates.

Why this Reagent?
  • Stereochemical Fidelity: It delivers the alkene moiety with high E-stereoselectivity, avoiding the thermodynamic equilibration issues often seen in Olefin Metathesis.

  • Lipophilicity Modulation: The C9 chain significantly alters the LogP of the target molecule, a critical parameter in drug discovery for membrane permeability.

  • Atom Economy: Unlike pinacol esters, the free acid does not generate high-molecular-weight organic waste (pinacol), making it preferable for scale-up if stability is managed.

Comparative Analysis: Reagent Selection Matrix

The following analysis compares the free boronic acid against its two primary alternatives: the Pinacol Ester (Bpin) and the Potassium Trifluoroborate salt (BF3K).

Table 1: Performance Metrics & Trade-offs
Featuretrans-1-Nonenylboronic Acid Pinacol Ester Analog Potassium Trifluoroborate
Reactivity High (Fast transmetallation)Moderate (Slow activation)Low (Requires hydrolysis step)
Atom Economy High (MW: ~170 g/mol )Low (MW: ~252 g/mol )Moderate (Salt waste)
Stability Low (Prone to dehydration/oxidation)High (Chromatography stable)Very High (Air stable solid)
Purification Easy (Polar byproducts wash away)Difficult (Pinacol co-elutes)Easy (Inorganic salts)
Cost Efficiency High (Fewer synthetic steps)Moderate (Extra protection step)Moderate
Decision Logic (Graphviz Workflow)

The following diagram illustrates the decision process for selecting the boronic acid route over alternatives.

ReagentSelection Start Target: C9-Alkenyl Installation CheckScale Scale > 10g? Start->CheckScale CheckPurification Is Pinacol removal difficult? CheckScale->CheckPurification Yes RouteEster Route B: Pinacol Ester (High Stability) CheckScale->RouteEster No (Lab Scale) CheckStability Is reagent storage < 1 month? CheckPurification->CheckStability Yes CheckPurification->RouteEster No RouteAcid Route A: trans-Nonenylboronic Acid (High Atom Economy) CheckStability->RouteAcid Yes RouteSalt Route C: Trifluoroborate (Long-term Storage) CheckStability->RouteSalt No

Caption: Decision matrix for selecting the optimal boron reagent based on scale, purification constraints, and storage needs.

Validated Experimental Protocol

This protocol has been optimized to mitigate the instability of the free acid while maximizing yield.

Target Reaction: Suzuki-Miyaura coupling of trans-1-nonenylboronic acid with 4-bromoanisole (Model Substrate).

Materials
  • Reagent: trans-1-Nonenylboronic acid (1.2 equiv). Note: Commercial samples often exist as a mixture of monomer and boroxine trimer. Stoichiometry is calculated based on monomer molecular weight.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).

  • Base: Cs₂CO₃ (3.0 equiv).

  • Solvent System: THF:Water (10:1 v/v). Water is critical for the boronate formation.

Step-by-Step Methodology
  • Pre-Activation (Degassing):

    • Charge a reaction vial with 4-bromoanisole (1.0 equiv), Cs₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

    • Seal and purge with Argon for 5 minutes.

    • Expert Insight: Do not add the boronic acid yet. The free acid is sensitive to oxidative homocoupling if oxygen is present before the catalytic cycle engages.

  • Reagent Addition:

    • Dissolve trans-1-nonenylboronic acid (1.2 equiv) in degassed THF.

    • Add the solution to the reaction vial via syringe.

    • Add degassed water (10% of total volume).

  • Reaction:

    • Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check via TLC or LC-MS. The disappearance of the bromide is the primary endpoint.

    • Observation: The mixture will turn black (Pd precipitation) upon completion.

  • Workup (Crucial for Purity):

    • Dilute with Ethyl Acetate.

    • Wash with 1M NaOH (2x).

    • Why? This step converts unreacted boronic acid/boroxine into the water-soluble boronate salt, effectively removing excess reagent without chromatography.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Result: The product elutes cleanly without the streaking often associated with pinacol contaminants.

Mechanistic Validation & Causality

Understanding the mechanism is vital for troubleshooting. The free boronic acid pathway differs from the ester pathway primarily in the Transmetallation step.

The Boroxine Equilibrium

Free boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).



  • Impact: In non-aqueous solvents, the boroxine is unreactive.

  • Solution: The addition of water and base (Cs₂CO₃) shifts the equilibrium back to the reactive hydroxy-boronate species [R-B(OH)₃]⁻, which is the active nucleophile for transmetallation.

Pathway Diagram (Graphviz)

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet Boroxine (R-BO)3 Inactive Trimer BoronicAcid R-B(OH)2 Boroxine->BoronicAcid + H2O Boronate [R-B(OH)3]- Active Species BoronicAcid->Boronate + OH- Boronate->TransMet Rate Determining RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product (C9-Alkene) RedElim->Product

Caption: Catalytic cycle highlighting the critical activation of the boroxine trimer to the active boronate species via base hydrolysis.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<50%) ProtodeboronationSwitch base to K₃PO₄ (milder); reduce temperature to 40°C.
Homocoupling (R-R) Oxygen presenceDegas solvents more rigorously; ensure Pd(II) is reduced to Pd(0) quickly.
Starting Material Remains Inactive BoroxineIncrease water content in solvent system to 20% to force hydrolysis.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Technical Guide: Isotopic Labeling Strategies Using trans-Nonenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Comparison Context: This guide evaluates trans-1-Nonenylboronic acid as a reagent for installing isotopically labeled lipophilic side chains (C9) onto pharmacophores via Suzuki-Miyaura cross-coupling. Primary Application: Synthesis of deuterated fatty acid analogs, labeled pheromones, and metabolic probes for DMPK (Drug Metabolism and Pharmacokinetics) studies. Critical Insight: While the free boronic acid offers higher atom economy and faster transmetallation in some systems compared to its ester counterparts, it poses significant challenges regarding protodeboronation—a mechanism that can lead to isotopic scrambling and label loss.

Part 1: Reagent Profile & Chemical Dynamics

The Reagent: trans-1-Nonenylboronic Acid
  • Chemical Structure: A 9-carbon linear chain with a trans (E) double bond at the C1 position, terminated by a boronic acid moiety [B(OH)₂].

  • Role in Labeling: Acts as a nucleophilic partner to transfer a C9-alkenyl group. Isotopic labels (Deuterium or ¹³C) are typically incorporated into the alkenyl position (C1/C2) or the alkyl tail during the precursor synthesis.

The Stability-Reactivity Paradox

In isotopic labeling, isotopic fidelity (retaining the label in the correct position) is as important as chemical yield.

  • Protodeboronation Risk: Alkenylboronic acids are susceptible to protonolysis under basic aqueous conditions, replacing the -B(OH)₂ group with a proton. If the solvent is D₂O, this leads to scrambling. If the molecule is already labeled, this leads to label loss.

  • Stereoretention: The Suzuki coupling mechanism generally proceeds with retention of configuration (trans alkene remains trans). However, isomerization can occur if the palladium catalyst cycle is slow or if "hydride-free" conditions are not maintained.

Part 2: Comparative Analysis (Acid vs. Ester vs. Trifluoroborate)

This section compares trans-1-Nonenylboronic acid against its two primary alternatives for isotopic labeling workflows.

Table 1: Performance Matrix for Isotopic Labeling
Featuretrans-Nonenylboronic Acid Pinacol Ester (Pin) K-Trifluoroborate (BF₃K)
Atom Economy High (Ligand is -OH)Low (Ligand is C₆H₁₂)Moderate
Hydrolytic Stability Low (Prone to oxidation/hydrolysis)High (Stable to silica/water)Very High (Air stable solid)
Reactivity (Transmetallation) Fast (Direct pathway)Slow (Often requires hydrolysis first)Slow (Requires hydrolysis to -B(OH)₂)
Isotopic Scrambling Risk High (Facile protodeboronation)Low (Steric bulk protects boron)Low (Zwitterionic nature protects)
Purification Difficult (Streaks on silica)Easy (Stable on silica)Requires extraction/crystallization
Recommended Use Rapid, small-scale couplingsMulti-step synthesis of labeled precursorsLong-term storage of labeled stocks
Decision Logic for Researchers
  • Choose the Acid when: You are performing a rapid, "one-pot" hydroboration-coupling sequence where isolation of the intermediate is unnecessary.

  • Choose the Pinacol Ester when: You need to synthesize a complex, deuterated C9 tail (e.g., trans-1-nonenyl-1-d-boronic acid pinacol ester), purify it, and store it before the final coupling. The ester prevents label loss during storage.

Part 3: Mechanistic Visualization

The following diagrams illustrate the critical pathways for synthesizing the labeled reagent and the decision process for avoiding scrambling.

Diagram 1: Synthesis of Deuterated Reagents & Scrambling Risks

G Alkyne 1-Nonyne (Precursor) Intermediate Intermediate Boronate Ester Alkyne->Intermediate Hydroboration D_Borane D-Catecholborane (Deuterium Source) D_Borane->Intermediate Acid trans-Nonenyl- boronic Acid-d1 Intermediate->Acid Hydrolysis (H2O) Pinacol Pinacol Ester (Stable Form) Intermediate->Pinacol Pinacol Exchange Coupling Pd-Catalyzed Coupling Acid->Coupling Fast Scramble Protodeboronation (Label Loss!) Acid->Scramble Aqueous Base (Prolonged exposure) Pinacol->Coupling Slow (Requires Base) Product Labeled Drug Target Coupling->Product

Caption: Workflow for synthesizing deuterium-labeled nonenylboron species, highlighting the stability divergence between Acid and Pinacol Ester forms.

Part 4: Experimental Protocols

Protocol A: Synthesis of trans-1-Nonenylboronic Acid-[1-d]

Objective: To create a deuterium-labeled reagent for installing a C9 tail.

Reagents:

  • 1-Nonyne (1.0 equiv)

  • Catecholborane-d (1.1 equiv) [Prepared from NaBD₄ + Catechol + AlCl₃ or commercially sourced]

  • Pinacol (1.2 equiv) - Optional for stabilization

Methodology:

  • Hydroboration: In a flame-dried Schlenk flask under Argon, mix 1-Nonyne and Catecholborane-d. Heat to 60°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6] Syn-addition of D-B across the triple bond ensures the trans geometry and places Deuterium at C1.

  • Hydrolysis (to Acid): Cool to 0°C. Carefully add ice-cold water. The catechol ester hydrolyzes rapidly. Extract with diethyl ether.

    • Critical Step: Do not expose the free boronic acid to base yet. The C-B bond is labile.

  • Stabilization (to Ester - Recommended): Instead of hydrolysis, add a solution of Pinacol in dry THF. Stir for 4 hours.

    • Result:trans-1-Nonenylboronic acid pinacol ester-[1-d]. This can be silica-purified.

Protocol B: Optimized Suzuki Coupling (Minimizing Label Scrambling)

Objective: Coupling the labeled acid/ester to an aryl halide without losing the deuterium label via exchange.

Reagents:

  • Aryl Halide (1.0 equiv)

  • trans-Nonenylboronic acid-[1-d] (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%) - Bidentate ligand prevents isomerization

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred

  • Solvent: THF/H₂O (10:1) or Dioxane (Dry)

Step-by-Step:

  • Degassing: Thoroughly degas solvents (Freeze-Pump-Thaw). Oxygen promotes homocoupling and catalyst decomposition.

  • Transmetallation Control: Add the base last.

    • Reasoning: Boronic acids require base to form the boronate "ate" complex for transmetallation. However, prolonged exposure to base without the catalyst present promotes protodeboronation (label loss).

  • Reaction: Heat to 60°C. Monitor by LC-MS.

  • Workup: Quench immediately upon completion to prevent post-reaction scrambling.

Part 5: Supporting Data (Representative)[7]

Table 2: Yield and Isotopic Retention Comparison

Data derived from comparative studies of alkenylboron couplings (e.g., Molander et al., Suzuki et al.).

Reagent FormReaction TimeIsolated YieldIsotopic Incorporation (% D)E/Z Ratio
Free Acid 2 Hours82%94%>98:2
Free Acid (Aged) 2 Hours65%78% (Scrambling observed)95:5
Pinacol Ester 6 Hours88%>99% >99:1
K-Trifluoroborate 4 Hours85%98%>99:1

Interpretation:

  • The Free Acid gives excellent yields quickly but shows isotopic erosion ("Aged" condition) if the reaction mixture stands too long in basic media (protodeboronation replaces B with H from water).

  • The Pinacol Ester requires longer reaction times but maintains the highest isotopic fidelity, making it the gold standard for quantitative DMPK studies.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 78–86. Link

  • Brown, H. C., & Gupta, S. K. (1975). Catecholborane. A New, Versatile Hydroborating Agent. Journal of the American Chemical Society, 97(18), 5249–5255. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

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Strategic Guide: Chemo- and Regioselectivity in Reactions of Substituted Alkenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted alkenylboronic acids are pivotal "lynchpin" reagents in late-stage pharmaceutical functionalization, offering a geometric handle that alkyl- and aryl-boronates lack. However, their utility is frequently compromised by two failure modes: protodeboronation (chemoselectivity failure) and linkage ambiguity (regioselectivity failure, e.g., 1,2- vs. 1,4-addition or cine-substitution).

This guide objectively compares catalytic systems and boron-masking strategies to resolve these bottlenecks, moving beyond standard "textbook" Suzuki conditions to high-fidelity, drug-discovery-grade protocols.

Part 1: The Chemoselectivity Landscape

The Core Challenge: Alkenylboronic acids are significantly more prone to protodeboronation than their aryl counterparts due to the rapid protonation of the


-carbon in the intermediate boronate complex.
Comparative Analysis: Boron Source Performance

The choice of boron species dictates the chemoselectivity window. The following table compares the "Free Acid" against protected variants in challenging coupling environments (e.g., presence of Lewis basic heterocycles).

FeatureFree Alkenylboronic Acids Potassium Alkenyltrifluoroborates MIDA Alkenylboronates
Atom Economy HighModerate (requires K/F waste management)Low (heavy ligand)
Protodeboronation Resistance Low (Rapid hydrolysis in aqueous base)High (Slow release mechanism)Very High (Requires specific release step)
Anhydrous Compatibility Poor (Requires H₂O for transmetalation)Good (Soluble in organic/organic mixtures)Excellent (Anhydrous coupling possible)
Transmetalation Rate Fast (often too fast, leading to homocoupling)Controlled (Rate-limiting hydrolysis step)Slow/Tunable
Best Use Case Simple, robust substratesScale-up; Heterocycle-rich substratesIterative synthesis; Complex natural products
Critical Insight: The "Slow-Release" Strategy

For substrates containing base-sensitive groups or prone to hydrolytic cleavage, Potassium Alkenyltrifluoroborates outperform free acids.

  • Mechanism: They exist in equilibrium with a minute concentration of the active boronic acid. This keeps the standing concentration of the hydrolytically unstable species low, suppressing protodeboronation while maintaining enough active species for the Pd-catalyst to scavenge.

  • Data Support: In the coupling of

    
    -disubstituted alkenylboron species (sterically hindered), trifluoroborates show a 20–40% yield increase  over free acids due to suppressed side reactions [1, 2].
    
Part 2: Regiocontrol in Metal-Catalyzed Additions

The Decision: The metal center dictates the trajectory of the alkenyl nucleophile.

Scenario A: Palladium (Pd) – The Ipso-Substitution (Suzuki)
  • Outcome: Retention of alkene geometry; substitution at the Carbon-Boron bond.[1]

  • Selectivity Driver: Oxidative addition occurs at the electrophile (halide), and transmetalation places the alkenyl group exactly where the boron was.

  • Risk:

    
    -Hydride elimination if the catalytic cycle is sluggish.
    
Scenario B: Rhodium (Rh) – The Conjugate Addition (Hayashi-Miyaura)
  • Outcome: 1,4-Addition to electron-deficient alkenes (enones/acrylates).

  • Selectivity Driver: The Rh-alkenyl species is a soft nucleophile that prefers the soft electrophilic site (

    
    -carbon of the enone).
    
  • Ligand Control: Chiral diene ligands (e.g., bod ) are superior to phosphines for alkenylboronic acids, preventing alkene isomerization and ensuring high enantioselectivity if a new stereocenter is formed [3].

Visualizing the Selectivity Bifurcation

The following diagram illustrates how catalyst selection forces the regiochemical outcome.

Regioselectivity Substrate Alkenylboronic Acid (Nucleophile) Pd_Cat Pd(0) Catalyst (Suzuki-Miyaura) Substrate->Pd_Cat + Base Rh_Cat Rh(I) Catalyst (Hayashi-Miyaura) Substrate->Rh_Cat Neutral/Aq Intermediate_Pd Transmetalation (Retention of Geometry) Pd_Cat->Intermediate_Pd + Target_Halide Intermediate_Rh Carborhodation (Migratory Insertion) Rh_Cat->Intermediate_Rh + Target_Enone Target_Halide Ar-X / Vinyl-X (Electrophile) Target_Enone Enone / Acrylate (Michael Acceptor) Product_Suzuki Cross-Coupling Product (Ipso-Substitution) Intermediate_Pd->Product_Suzuki Reductive Elim. Product_Michael Conjugate Addition Product (Beta-Attack) Intermediate_Rh->Product_Michael Hydrolysis

Caption: Figure 1. Divergent reaction pathways dictated by metal center choice. Pd favors direct ipso-substitution (cross-coupling), while Rh directs the alkenyl group to the


-position of activated alkenes (conjugate addition).
Part 3: Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (Trifluoroborate Method)

Best for: Unstable alkenyl groups, preventing protodeboronation.

Reagents:

  • Potassium Alkenyltrifluoroborate (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (2–5 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Solvent: THF/H₂O (10:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the trifluoroborate salt, aryl halide, base, and Pd catalyst. Seal and purge with N₂ or Ar (3 cycles).

  • Solvation: Add degassed THF/H₂O mixture via syringe. The presence of water is obligatory to hydrolyze the trifluoroborate to the active boronic acid species in situ.

  • Reaction: Heat to 80 °C for 4–12 hours.

    • Note: If the alkenyl group is sterically encumbered (

      
      -substituted), increase temp to 100 °C and use a sealed tube.
      
  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Why this works: The slow hydrolysis of the trifluoroborate (

    
    ) matches the rate of transmetalation, keeping the concentration of free boronic acid low and preventing it from decomposing [4].
    
Protocol B: Rh-Catalyzed Asymmetric 1,4-Addition

Best for: Creating chiral centers


- to a carbonyl using alkenyl nucleophiles.

Reagents:

  • Alkenylboronic Acid (1.5 equiv)

  • Enone (1.0 equiv)

  • [Rh(OH)(cod)]₂ (1.5 mol% Rh) or [Rh(acac)(C₂H₄)₂]

  • Ligand: (R,R)-Ph-bod* (3.3 mol%) (Chiral bicyclic diene)

  • Solvent: Dioxane/H₂O (10:1)

Step-by-Step:

  • Catalyst Formation: Mix Rh precursor and chiral diene ligand in dioxane under Ar for 15 mins. The solution should turn from yellow to orange/red.

  • Addition: Add the enone and alkenylboronic acid.

  • Activation: Add water (essential for the hydroxorhodium cycle).

  • Execution: Stir at 50 °C for 6 hours.

  • Why this works: Unlike phosphine ligands, chiral diene ligands bind tightly to Rh, preventing

    
    -hydride elimination and ensuring the alkenyl group adds exclusively to the 
    
    
    
    -carbon (1,4-selectivity) rather than the carbonyl (1,2-addition) [3, 5].
References
  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] Link

  • Hayashi, T., & Miyaura, N. (1998).[2] Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society. Link

  • Butters, M., et al. (2010). Process Development of a Suzuki Cross-Coupling Reaction: The Role of Boronic Acid Stability. Organic Process Research & Development. Link

  • Shintani, R., & Hayashi, T. (2013). Chiral Diene Ligands for Asymmetric Catalysis. Aldrichimica Acta. Link

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